5'-Methylthioadenosine-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O3S |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
CORUJUWTKCXKFP-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 5'-Methylthioadenosine in Polyamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical role of 5'-Methylthioadenosine (MTA) in the biosynthesis of polyamines. It details the biochemical pathways, presents quantitative data, outlines experimental protocols for investigation, and discusses the implications for therapeutic development.
Introduction: The Intersection of Polyamines and MTA
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Their synthesis is intricately linked to the metabolism of S-adenosylmethionine (SAM), a universal methyl group donor. The synthesis of spermidine and spermine from putrescine involves the transfer of aminopropyl groups from decarboxylated SAM (dcSAM). This process stoichiometrically produces 5'-Methylthioadenosine (MTA) as a significant byproduct.
The cell has evolved a highly efficient salvage pathway to recycle MTA back into methionine, thereby conserving both sulfur and adenine moieties. This pathway is not only crucial for maintaining the methionine pool but also for regulating the cellular concentrations of SAM and polyamines. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) is the lynchpin of this salvage operation, and its status has profound implications, particularly in oncology.
Biochemical Pathways: Polyamine Synthesis and Methionine Salvage
The synthesis of polyamines and the salvage of MTA are two tightly coupled metabolic pathways.
Polyamine Biosynthesis and MTA Production
The journey begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to produce putrescine. S-adenosylmethionine is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form dcSAM. Spermidine synthase then transfers an aminopropyl group from dcSAM to putrescine, forming spermidine and releasing MTA. Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA.
For every molecule of spermidine and spermine synthesized, a molecule of MTA is generated. This makes the level of MTA a direct indicator of the flux through the polyamine synthesis pathway.
Caption: Polyamine synthesis pathway illustrating the generation of MTA.
The Methionine Salvage Pathway
The MTA generated from polyamine synthesis is not a metabolic dead-end. It is efficiently recycled back to L-methionine through the methionine salvage pathway.
-
Phosphorolysis of MTA: The first and rate-limiting step is catalyzed by MTA phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).
-
Conversion to Methionine: MTR-1-P undergoes a series of enzymatic reactions, which are largely conserved across species, to be ultimately converted into 2-keto-4-methylthiobutyrate (KMTB).
-
Transamination: In the final step, KMTB is transaminated by various aminotransferases to regenerate L-methionine.
This pathway is critical for metabolic economy, salvaging both the adenine base for the nucleotide pool and the methylthio group for methionine regeneration.
Caption: The methionine salvage pathway initiated by MTAP.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes central to MTA metabolism. Note that values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Properties of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
|---|---|---|---|---|---|
| MTAP | Human Erythrocyte | MTA | 6.5 - 8.0 | 15 - 20 | |
| Human Liver | MTA | ~10 | Not Reported | ||
| Spermidine Synthase | Bovine Brain | Putrescine | 70 | 9.8 | |
| dcSAM | 0.8 | ||||
| Spermine Synthase | Bovine Brain | Spermidine | 20 | 5.5 |
| | | dcSAM | 0.6 | | |
Detailed Experimental Protocols
Protocol: Quantification of MTA and Polyamines by HPLC-MS/MS
This method allows for the sensitive and specific quantification of MTA and polyamines (putrescine, spermidine, spermine) in cell lysates or plasma.
A. Sample Preparation (Cell Lysates)
-
Harvest cells (e.g., 1x10^6) and wash twice with ice-cold PBS.
-
Lyse the cell pellet in 200 µL of ice-cold methanol/acetonitrile/water (50:30:20) containing internal standards (e.g., deuterated polyamines, ¹³C-MTA).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to an HPLC vial for analysis.
B. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
C. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Putrescine: Q1/Q3 transition specific to its m/z.
-
Spermidine: Q1/Q3 transition specific to its m/z.
-
Spermine: Q1/Q3 transition specific to its m/z.
-
MTA: Q1/Q3 transition specific to its m/z (e.g., 298.1 -> 136.1).
-
-
Data Analysis: Quantify by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
Caption: Experimental workflow for MTA and polyamine quantification.
Protocol: Spectrophotometric Assay of MTAP Activity
This assay measures the activity of MTAP by monitoring the formation of adenine, which is then converted to uric acid by xanthine oxidase, a process that can be followed spectrophotometrically at 293 nm.
A. Reagents
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: 500 µM 5'-Methylthioadenosine (MTA) in assay buffer.
-
Coupling Enzyme: Xanthine Oxidase (0.1 U/mL).
-
Sample: Cell or tissue lysate containing MTAP.
B. Procedure
-
Prepare a reaction mixture in a UV-transparent cuvette containing 800 µL of assay buffer, 100 µL of xanthine oxidase, and 50 µL of cell lysate.
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the MTA substrate solution.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 293 nm for 10-15 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of uric acid (12,600 M⁻¹cm⁻¹) to calculate enzyme activity (Units/mg of protein).
Therapeutic Implications: MTAP in Drug Development
The gene for MTAP is located on human chromosome 9p21, a region that is frequently deleted in a wide range of cancers, including glioblastomas, pancreatic cancers, and non-small-cell lung cancers. This deletion is typically co-local with the CDKN2A tumor suppressor gene.
MTAP-Deficient Cancers:
-
Cells lacking MTAP cannot salvage MTA, leading to its accumulation and secretion.
-
These cells become exquisitely dependent on the de novo pathway for adenine synthesis to maintain their nucleotide pools.
-
They also have an altered methionine metabolism, making them potentially vulnerable to methionine restriction or inhibition of enzymes in related pathways.
This metabolic vulnerability creates a therapeutic window. Strategies exploiting MTAP deficiency include:
-
Methionine Arginine Methyltransferase 5 (PRMT5) Inhibitors: MTAP-deficient cells have been shown to be particularly sensitive to inhibitors of PRMT5. The accumulation of MTA in these cells acts as a weak endogenous inhibitor of PRMT5; thus, potent pharmacological inhibitors can create a synthetic lethal interaction.
-
Methionine Depletion: Enzymes like methionine-gamma-lyase can deplete systemic methionine, selectively targeting the growth of MTAP-deleted tumors.
Caption: Therapeutic strategy based on MTAP deletion status in cancer.
An In-depth Technical Guide to 5'-Methylthioadenosine-d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-Methylthioadenosine-d3 (MTA-d3), a deuterated isotopologue of the naturally occurring nucleoside, 5'-Methylthioadenosine (MTA). This document details its chemical structure, physicochemical and biological properties, and its primary application as an internal standard for the accurate quantification of MTA in biological matrices. Detailed experimental protocols, data tables, and pathway diagrams are included to support its use in research and drug development.
Core Concepts: Chemical Structure and Properties
This compound is a stable, deuterium-labeled analog of the endogenous nucleoside metabolite 5'-Deoxy-5'-methylthioadenosine (MTA).[1] The three hydrogen atoms on the methyl group attached to the sulfur atom are replaced with deuterium. This isotopic substitution results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound, a property that is fundamental to its use in mass spectrometry-based quantification.
The chemical and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| Chemical Name | 7-[5-S-(methyl-d3)-5-thio-β-D-ribofuranosyl]-7H-purin-6-amine |
| Synonyms | 5'-S-Methylthioadenosine-d3, MTA-d3, Vitamin L2-d3 |
| CAS Number | 174838-38-1[2] |
| Molecular Formula | C₁₁H₁₂D₃N₅O₃S[2] |
| Molecular Weight | ~300.3 g/mol [2] |
| SMILES | NC1=C2N(C=NC2=NC=N1)[C@@H]3O--INVALID-LINK--([2H])[2H])--INVALID-LINK--[C@H]3O |
| InChI Key | WUUGFSXJNOTRMR-YZLHILBGSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Purity | ≥98-99% deuterated forms (d1-d3)[2] |
| Solubility | DMF: SolubleDMSO: Slightly SolubleMethanol: Slightly SolubleH₂O: 0.8 mg/mL (2.66 mM) - Sonication recommended[1] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[1] |
Biological Significance of 5'-Methylthioadenosine (MTA)
This compound itself has no independent biological activity and is primarily used as a research tool. However, its unlabeled counterpart, MTA, is a critical intermediate in key metabolic pathways.
MTA is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[3] It is primarily generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and is a key component of the methionine salvage pathway, which regenerates methionine.[3][4]
Due to its central metabolic role, MTA influences numerous cellular processes, including gene expression, cell proliferation, and apoptosis.[3] It is a potent agonist of adenosine receptors and can inhibit various enzymes at higher concentrations.[2] Dysregulation of MTA levels has been implicated in various diseases, including cancer, making its accurate quantification a topic of significant research interest.
Signaling Pathways Involving MTA
The two primary pathways involving MTA are the Polyamine Biosynthesis and the Methionine Salvage Pathway.
Experimental Protocols
Plausible Chemical Synthesis of this compound
While this compound is commercially available, a plausible synthesis route can be adapted from the synthesis of unlabeled MTA. A common method involves the nucleophilic substitution of a leaving group at the 5' position of an adenosine derivative with a deuterated methylthiolate.
Reaction Scheme:
Materials:
-
5'-Chloro-5'-deoxyadenosine
-
Sodium deuterated-methanethiolate (CD₃SNa) or generated in situ from deuterated methanethiol (CD₃SH) and a base like sodium hydride (NaH).
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Purification system (e.g., silica gel chromatography)
Methodology:
-
Preparation of Deuterated Methylthiolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve sodium hydride in anhydrous DMF. Cool the suspension in an ice bath. Slowly bubble deuterated methanethiol gas (CD₃SH) through the solution, or add it as a condensed liquid. Allow the reaction to stir for 30 minutes at 0°C to form sodium deuterated-methanethiolate.
-
Nucleophilic Substitution: In a separate flask, dissolve 5'-Chloro-5'-deoxyadenosine in anhydrous DMF. Add this solution dropwise to the freshly prepared sodium deuterated-methanethiolate solution at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the DMF under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show the expected molecular ion peak for the deuterated compound.
Quantification of MTA in Biological Samples using Isotopic Dilution LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of endogenous MTA in complex biological samples like cell extracts, plasma, or tissue homogenates. The principle of this method, known as isotope dilution mass spectrometry, relies on adding a known amount of the stable isotope-labeled standard (MTA-d3) to the sample. The standard co-elutes with the analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of sample loss during preparation and variations in ionization efficiency.
Experimental Workflow Diagram:
Representative Protocol for Cell Extracts:
-
Sample Collection: Harvest cells by trypsinization or scraping, and wash with ice-cold PBS. Centrifuge to obtain a cell pellet and record the cell number. Snap-freeze the pellet in liquid nitrogen and store at -80°C until analysis.
-
Internal Standard Spiking: To the frozen cell pellet, add a known amount of this compound in a suitable solvent (e.g., 10 µL of a 1 µM solution).
-
Extraction and Protein Precipitation: Add 200 µL of ice-cold extraction solvent (e.g., Methanol/0.1 M Acetic Acid, 80:20, v/v).[4] Vortex thoroughly to lyse the cells and precipitate proteins.
-
Centrifugation: Incubate the mixture at -20°C for 20 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a glass vial for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 0% B to 95% B over several minutes to separate MTA from other cellular components.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MTA (Analyte): m/z 298.2 → 136.1[4]
-
MTA-d3 (Internal Standard): m/z 301.2 → 136.1 (Note: The precursor ion is +3 Da compared to MTA, while the product ion is the same, representing the adenine fragment).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the MTA and MTA-d3 MRM transitions.
-
Calculate the ratio of the MTA peak area to the MTA-d3 peak area.
-
Generate a standard curve by analyzing samples with known concentrations of MTA and a fixed concentration of MTA-d3.
-
Determine the concentration of MTA in the biological samples by interpolating their peak area ratios on the standard curve.
-
Conclusion
This compound is an indispensable tool for researchers studying the methionine salvage pathway, polyamine metabolism, and the broader field of metabolomics. Its chemical and physical properties are nearly identical to its endogenous counterpart, making it an ideal internal standard for accurate and precise quantification by isotope dilution mass spectrometry. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a research setting.
References
The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This in-depth technical guide explores the critical function of deuterated internal standards, the silent partners in analysis that ensure data integrity. From mitigating matrix effects to correcting for instrumental variability, these stable isotope-labeled compounds are indispensable tools in modern analytical laboratories, particularly within the demanding environments of pharmaceutical research and drug development.
Core Principles: Why Deuterated Standards are the Gold Standard
Mass spectrometry, while powerful, is susceptible to variations that can compromise quantitative accuracy.[1] These variations can arise from multiple sources throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2][3] Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]
The primary function of a deuterated internal standard is to normalize the analyte's response, effectively canceling out variations.[1] By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control sample, a ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute peak areas fluctuate due to:
-
Matrix Effects: The co-eluting endogenous components of a biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1] Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, providing a more accurate quantification.[1]
-
Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have inconsistent recoveries. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, thus correcting for this variability.
-
Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. The internal standard compensates for these changes, ensuring consistent results from the first to the last injection.[5]
Quantitative Impact: A Tale of Two Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is not merely theoretical. Quantitative data from comparative studies clearly demonstrate the enhanced precision and accuracy afforded by stable isotope-labeled standards.
A study comparing the performance of a structural analog internal standard with a deuterated internal standard for the analysis of a drug candidate yielded the following results:
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analogous Internal Standard | 96.8 | 8.6 | <0.0005 |
| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 |
Data adapted from a comparative study on internal standards.[6]
The data clearly shows that the deuterated internal standard resulted in a mean bias much closer to the true value of 100% and a lower standard deviation, indicating significantly improved accuracy and precision.[6] The p-value of less than 0.0005 for the analogous internal standard indicates a statistically significant deviation from the true value, a deviation that was not observed with the deuterated standard.[6]
Experimental Protocols: Practical Implementation
The successful use of deuterated internal standards hinges on well-defined and validated experimental protocols. Below are two common sample preparation methodologies employed in bioanalysis.
Protocol 1: Protein Precipitation for the Quantification of Immunosuppressants in Whole Blood
This protocol is a common approach for the extraction of drugs from a complex biological matrix like whole blood.
-
Sample Aliquoting: Aliquot 100 µL of whole blood sample, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution (at a pre-determined concentration) to each tube. Vortex briefly to mix.
-
Lysis: Add 100 µL of deionized water to each tube to lyse the red blood cells. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: "Dilute and Shoot" for High-Throughput Analysis of Drugs in Urine
This streamlined protocol is suitable for samples with less complex matrices and when high throughput is required.
-
Sample Aliquoting: Aliquot 50 µL of urine sample, calibrator, or quality control sample into a clean microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Dilution: Add 450 µL of a solution containing the deuterated internal standard in a mixture of methanol and water (e.g., 50:50 v/v). This solution serves as both the diluent and the source of the internal standard.
-
Mixing: Vortex the tubes or shake the plate for 1 minute to ensure thorough mixing.
-
Centrifugation (Optional): If the sample appears cloudy, centrifuge at 3,000 x g for 5 minutes to pellet any particulates.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials or inject directly from the 96-well plate into the LC-MS/MS system.
Visualizing the Workflow and Logic
To better understand the role of the deuterated internal standard in the analytical process, the following diagrams illustrate a typical workflow and the logical relationship between the analyte and the standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Logical relationship demonstrating the compensatory effect of the deuterated internal standard.
Conclusion
Deuterated internal standards are not merely a methodological convenience; they are a fundamental component of robust and reliable quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte provides an unparalleled level of correction for the myriad of variables inherent in the analytical process. For researchers, scientists, and drug development professionals, the investment in and proper implementation of deuterated internal standards are critical steps toward generating high-quality, defensible data that can withstand the rigors of scientific scrutiny and regulatory review.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of 5'-Methylthioadenosine (MTA) as a Metabolite
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that has transitioned from a biochemical curiosity to a metabolite of significant interest in cellular metabolism, signaling, and cancer research.[1][2] First identified in yeast in the early 20th century, its role as a key byproduct of polyamine biosynthesis and a central molecule in the methionine salvage pathway has been elucidated through decades of research.[1][2] This technical guide provides a comprehensive overview of the discovery and history of MTA, detailing its metabolic context, quantitative levels in biological systems, key experimental protocols for its study, and its intricate involvement in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of MTA.
Discovery and Historical Perspective
The journey of understanding 5'-Methylthioadenosine began over a century ago.
-
1912: MTA was first isolated from yeast, marking its initial discovery.[1]
-
1924: The correct molecular structure of MTA was confirmed, laying the groundwork for future biochemical studies.[1]
-
Mid-20th Century: Subsequent research began to uncover the physiological significance of MTA, moving beyond its initial identification.[1] A pivotal moment in MTA's history was its identification as a key byproduct of the polyamine biosynthetic pathway.[3] This discovery linked MTA to fundamental cellular processes such as cell growth and proliferation.
The enzyme responsible for MTA's metabolism, 5'-methylthioadenosine phosphorylase (MTAP), was first identified and characterized as a phosphorylase in 1969. The critical role of MTAP in salvaging adenine and methionine from MTA established the metabolite's central position in cellular economy.
MTA in Cellular Metabolism: The Polyamine and Methionine Salvage Pathways
MTA is intrinsically linked to two crucial metabolic pathways: polyamine synthesis and the methionine salvage pathway.
Polyamine Biosynthesis: Polyamines, such as spermidine and spermine, are essential for cell growth and division. Their synthesis involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (SAM) to putrescine and subsequently to spermidine. This process generates MTA as a byproduct.[1]
Methionine Salvage Pathway: In human cells, MTA is primarily metabolized by MTA phosphorylase (MTAP). This enzyme catalyzes the reversible phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). This reaction is the first step in the methionine salvage pathway, which recycles the sulfur-containing portion of MTA to regenerate methionine. This pathway is crucial for maintaining the cellular pool of methionine, a critical amino acid for protein synthesis and the production of SAM.
The dual role of MTA as a byproduct of an essential anabolic pathway and a substrate for a vital salvage pathway highlights its importance in maintaining metabolic homeostasis.
Figure 1: Overview of MTA's role in polyamine biosynthesis and the methionine salvage pathway.
Quantitative Data on MTA Concentrations
The concentration of MTA in cells and tissues is tightly regulated, primarily by the activity of MTAP. In many cancers, the gene encoding MTAP is deleted, leading to an accumulation of MTA. The lack of sensitive and specific analytical methods for its direct quantification has historically hampered the study of its physiological and pathophysiological features.[1][2]
| Biological Sample | Condition | MTA Concentration | Reference |
| Human Skin | Normal | 10 - 20 nM | [2] |
| Melanoma | ~140 nM | [2] | |
| Human Liver Tissue | Normal | ~1 pmol/mg of tissue | [2] |
| Hepatocellular Carcinoma (HCC) | 3 - 4 pmol/mg of tissue | [2] | |
| Rat Tissues | Normal | Liver: 0.8-3.4 nmol/g | [2] |
| Lung: 1.1-1.7 nmol/g | [2] | ||
| Kidney: 1.0-2.3 nmol/g | [2] | ||
| Testis: 0.9-1.7 nmol/g | [2] | ||
| Heart: 1.1-2.5 nmol/g | [2] | ||
| Human Hepatic Adenocarcinoma Cells (SK-Hep1) | In vitro | ~0.3 nM per million cells | [2] |
| Human Hepatocytes and HCC cell lines | In vitro | 2 - 10 pmol/mg protein | [2] |
| Melanoma Cells | MTAP-deficient (in vitro) | Four-fold increase in intracellular MTA | [4] |
| Human Urine | Normal Subjects & Cancer Patients | ~175 µg per day | [2] |
| Human Blood | Leukemia (before treatment or relapse) | Higher than control subjects | [5] |
| Leukemia (in remission) & other malignancies | Not different from control subjects | [5] |
Key Experimental Protocols
The study of MTA has been advanced by the development of sensitive analytical techniques.
Extraction of MTA from Cultured Cells
This protocol is adapted for the extraction of MTA for subsequent analysis by LC-MS/MS.
-
Cell Harvesting:
-
Wash cultured cells with ice-cold 1X phosphate-buffered saline (PBS).
-
Place the culture dish on dry ice.
-
-
Extraction:
-
Add 200 µL of pre-cooled (-20°C) extraction buffer (40% methanol: 40% acetonitrile: 20% water) to the cells.
-
Scrape the cells from the plate while on dry ice and transfer to pre-cooled tubes.
-
-
Protein Precipitation and Clarification:
-
Vortex the cell lysate.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
Quantification of MTA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of MTA in biological samples.[4][6]
-
Chromatography:
-
Column: A hydrophilic interaction chromatography (HILIC) column, such as an XBridge BEH Amide column (2.1 mm × 150 mm, 2.5 µm particle size), is often used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Solvent A could be an aqueous buffer (e.g., 20 mM ammonium acetate and 20 mM ammonium hydroxide in 95:5 water:acetonitrile, pH 9.45) and Solvent B could be acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A quadrupole-orbitrap mass spectrometer or a triple quadrupole mass spectrometer can be used for detection.
-
Quantification: Absolute quantification is achieved using a stable isotope-labeled MTA as an internal standard and performing multiple reaction monitoring (MRM). The ion transition for endogenous MTA is typically m/z 298.2 → m/z 136.1.
-
MTA Phosphorylase (MTAP) Enzyme Assay
Assaying the activity of MTAP is crucial for understanding MTA metabolism.
-
Principle: The assay measures the phosphorolysis of MTA to adenine and MTR-1-P. The reaction can be monitored by measuring the formation of adenine.
-
Continuous Fluorescence Assay:
-
A continuous fluorescence-based assay can be employed using a substrate analog like 2-amino-5′-methylthioadenosine (2AMTA).[7]
-
MTAP catalyzes the phosphorolysis of 2AMTA to form the fluorescent product 2,6-diaminopurine.
-
The increase in fluorescence over time is directly proportional to the enzyme activity.
-
-
Procedure Outline:
-
Prepare a reaction mixture containing buffer, phosphate, and the substrate (MTA or 2AMTA).
-
Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified MTAP).
-
Monitor the reaction progress by measuring the change in absorbance (for adenine) or fluorescence (for 2,6-diaminopurine) over time.
-
Calculate the enzyme activity based on the rate of product formation.
-
References
- 1. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance and Metabolic Significance of 5'-Methylthioadenosine in Mammalian Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of 5'-Methylthioadenosine (MTA) in various mammalian tissues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic roles of MTA and its potential as a therapeutic target and biomarker. This document summarizes quantitative data, details experimental protocols for MTA measurement, and illustrates the key signaling pathways in which MTA participates.
Introduction to 5'-Methylthioadenosine (MTA)
5'-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a crucial metabolic intermediate primarily generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines. MTA plays a significant role in several cellular processes, including the regulation of gene expression, proliferation, and apoptosis. Its metabolism is intricately linked to the methionine salvage pathway, which recycles its components back into the methionine and purine pools, thus maintaining cellular homeostasis. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) is the main enzyme responsible for MTA catabolism, and its expression levels can significantly influence intracellular MTA concentrations.
Quantitative Abundance of MTA in Mammalian Tissues
The concentration of MTA varies across different mammalian tissues and species. The following tables summarize the reported quantitative data for MTA levels in various tissues from rats and humans. These values are essential for understanding the physiological and pathological roles of MTA.
Table 1: Natural Abundance of 5'-Methylthioadenosine in Rat Tissues
| Tissue | Concentration Range (nmol/g wet weight) | Reference |
| Liver | 0.8 - 3.4 | [1] |
| Lung | 1.1 - 1.7 | [1] |
| Kidney | 1.0 - 2.3 | [1] |
| Testis | 0.9 - 1.7 | [1] |
| Heart | 1.1 - 2.5 | [1] |
| Spleen | Considerable levels of MTAP activity | [1] |
| Prostate | Considerable levels of MTAP activity | [1] |
Table 2: Natural Abundance of 5'-Methylthioadenosine in Human Tissues
| Tissue | Condition | Concentration Range | Reference |
| Skin | Healthy | 10 - 20 nM | |
| Liver | Healthy | 2 - 10 pmol/mg protein | [1] |
| Pancreas | Ductal Adenocarcinoma | MTAP deficiency in 37.9% of cases | [2] |
Note: Concentrations can be significantly altered in pathological conditions, particularly in cancer, where the deletion or silencing of the MTAP gene is a common event, leading to MTA accumulation.
Experimental Protocols for MTA Quantification
Accurate quantification of MTA in biological samples is crucial for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed methodologies for tissue extraction and subsequent LC-MS/MS analysis.
Tissue Extraction Protocol for Metabolomic Analysis
This protocol is designed for the extraction of small molecules, including MTA, from mammalian tissues.
Materials:
-
Frozen tissue samples (~30-50 mg)
-
Pre-chilled 80% methanol (LC-MS grade)
-
Bead beater with ceramic beads
-
Microcentrifuge
-
Pipettes and sterile tips
-
2 mL microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Sample Preparation: On dry ice, weigh the frozen tissue sample (approximately 30-50 mg) and place it into a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.
-
Homogenization: Add 1 mL of ice-cold 80% methanol to the tube. Immediately homogenize the tissue using a bead beater for 2-3 cycles of 30-60 seconds, with cooling on dry ice between cycles to prevent degradation of metabolites.
-
Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis, typically 50% methanol or the initial mobile phase of the chromatography gradient.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for MTA Quantification
This section outlines a typical reversed-phase LC-MS/MS method for the quantification of MTA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 298.1
-
Product Ion (Q3): m/z 136.1 (Adenine fragment)
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for maximal signal intensity
-
Signaling Pathways Involving MTA
MTA is a central molecule in key metabolic pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these intricate connections.
The Methionine Salvage Pathway
This pathway is crucial for recycling the methylthio group of MTA back into methionine, thus conserving this essential amino acid.
Caption: The mammalian methionine salvage pathway, recycling MTA to methionine.
Interplay of Polyamine Biosynthesis, Methionine Salvage, and Purine Metabolism
This diagram illustrates how MTA production is linked to polyamine synthesis and how its breakdown contributes to both the methionine and purine pools.
References
An In-depth Technical Guide to Isotope Labeling in 5'-Methylthioadenosine-d3
This guide provides a comprehensive overview of 5'-Methylthioadenosine-d3 (MTA-d3), a deuterated analog of the naturally occurring nucleoside, 5'-Methylthioadenosine (MTA). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, analytical quantification, and role in key biological pathways.
Introduction to 5'-Methylthioadenosine (MTA)
5'-Methylthioadenosine is a sulfur-containing nucleoside present in all mammalian tissues. It is a key intermediate in the methionine salvage pathway, a crucial metabolic route for regenerating methionine and synthesizing polyamines. MTA is generated from S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions.[1][2] The concentration of MTA in cells is tightly regulated by the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[2]
In certain pathological conditions, particularly in cancers with a deletion of the MTAP gene, MTA accumulates to high levels.[3] This accumulation has been shown to have profound effects on cellular processes, including proliferation, apoptosis, and immune cell function, making MTA a molecule of significant interest in cancer research and drug development.[4][5][6][7][8]
Isotope Labeling: The Role of this compound
This compound is a stable isotope-labeled version of MTA where three hydrogen atoms on the methyl group are replaced with deuterium atoms.[7][8][9] This isotopic substitution results in a molecule that is chemically identical to MTA but has a higher molecular weight. This property makes MTA-d3 an ideal internal standard for quantitative analysis of MTA in biological samples using mass spectrometry.[3][9] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby enabling accurate and precise quantification of the endogenous analyte.
While the precise, multi-step chemical synthesis of MTA-d3 is typically proprietary information of commercial suppliers, the deuterium labeling is achieved by using a deuterated methyl source during the synthesis process.
Quantitative Analysis of MTA using MTA-d3
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of MTA in biological matrices. The use of MTA-d3 as an internal standard is integral to this methodology.
Mass Spectrometry Parameters
The following table summarizes the typical mass spectrometry parameters for the analysis of MTA and its deuterated internal standard, MTA-d3. These values are essential for setting up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment on a triple quadrupole mass spectrometer.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5'-Methylthioadenosine (MTA) | 298.2 | 136.1 | Varies by instrument |
| This compound (MTA-d3) | 301.2 | 136.1 | Varies by instrument |
Note: The parent ion for MTA-d3 is 3 mass units higher than that of MTA due to the three deuterium atoms. The product ion, corresponding to the adenine fragment, is the same for both compounds as the deuterium label is on the methylthio group which is lost during fragmentation.
NMR Spectroscopy Data for 5'-Methylthioadenosine
While MTA-d3 is primarily used in mass spectrometry, NMR spectroscopy provides detailed structural information. The following table presents the reported 1H and 13C NMR chemical shifts for unlabeled MTA in DMSO-d6. The chemical shifts for MTA-d3 are expected to be very similar, with the exception of the methyl proton signal which will be absent in the 1H NMR spectrum.
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Adenine Moiety | ||
| 2 | 8.15 | 152.38 |
| 8 | 8.36 | 139.76 |
| NH2 | 7.35 (br s) | |
| Ribose Moiety | ||
| 1' | 5.89 | 87.14 |
| 2' | 4.75 | 72.38 |
| 3' | 4.15 | 72.37 |
| 4' | 4.03 | 83.50 |
| 5'a | 2.87 | 35.86 |
| 5'b | 2.80 | 35.86 |
| Methylthio Group | ||
| S-CH3 | 2.09 | 15.27 |
Data sourced from the Human Metabolome Database (HMDB) and PubChem.[10]
Experimental Protocols
The following sections provide detailed methodologies for the quantification of MTA in cell culture samples.
Cell Culture Sample Preparation
This protocol is a general guideline for the extraction of metabolites from adherent cell cultures.
-
Cell Seeding: Plate cells at a desired density in a 6-well or 10 cm dish and grow under standard conditions. It is recommended to have at least 1 x 10^6 cells per sample.
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolism Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.
-
Metabolite Extraction: Before the liquid nitrogen has fully evaporated, add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.
-
Cell Lysis and Collection: Use a cell scraper to scrape the frozen cells into the methanol solution. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Internal Standard Spiking: Add a known concentration of this compound to each sample.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining debris before transferring to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of MTA.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to elute the analytes. The exact gradient will need to be optimized for the specific column and LC system.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions listed in Table 1.
-
Data Analysis: The concentration of MTA in the samples is determined by calculating the ratio of the peak area of endogenous MTA to the peak area of the MTA-d3 internal standard and comparing this ratio to a standard curve prepared with known concentrations of MTA and a fixed concentration of MTA-d3.
-
Biological Pathways and Significance
MTA is a critical node in cellular metabolism, primarily involved in the methionine salvage pathway and polyamine biosynthesis. The accumulation of MTA in MTAP-deficient cancer cells has significant downstream effects on various signaling pathways.
Methionine Salvage and Polyamine Biosynthesis
The following diagram illustrates the central role of MTA in these interconnected pathways.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 5118: 5’-deoxy-5’-methylthioadenosine (MTA) impairs human T-cell functions and constitutes a novel immuno-suppressing tumor metabolite | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 5'-Methylthioadenosine | C11H15N5O3S | CID 439176 - PubChem [pubchem.ncbi.nlm.nih.gov]
5'-Methylthioadenosine Metabolism: A Technical Guide for Researchers
An In-depth Examination of Core Pathways, Cellular Differences, and Experimental Methodologies
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in cellular metabolism.[1][2] It is primarily generated as a byproduct of polyamine biosynthesis and is situated at the crossroads of critical metabolic pathways, including the methionine salvage pathway.[2][3] The metabolism of MTA is tightly regulated, and its dysregulation, particularly in the context of cancer, has garnered significant attention in the scientific community. This technical guide provides a comprehensive overview of MTA metabolism in different cell lines, with a focus on the enzymatic machinery, pathway dynamics, and the implications of altered MTA levels in normal and cancerous cells. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
Core Metabolic Pathways
The central pathway governing the fate of MTA is the methionine salvage pathway (MSP) , a universal process in aerobic organisms that recycles the methylthio- group of MTA back into L-methionine.[3][4][5] This pathway is crucial for maintaining the cellular pool of methionine, an essential amino acid required for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[6]
The key enzyme in the mammalian methionine salvage pathway is 5'-methylthioadenosine phosphorylase (MTAP) .[7][8] MTAP catalyzes the reversible phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[7][8] Adenine can then be salvaged to form AMP, while MTR-1-P undergoes a series of enzymatic reactions to regenerate methionine.[2]
The generation of MTA is intrinsically linked to polyamine synthesis. During this process, decarboxylated S-adenosylmethionine donates its aminopropyl group to putrescine and spermidine to form spermidine and spermine, respectively, with MTA being released as a byproduct in each step.[2][9]
dot
Figure 1: The Methionine Salvage Pathway.
MTA Metabolism in Normal vs. Cancer Cell Lines
A significant distinction in MTA metabolism between normal and many cancer cells lies in the expression and activity of the MTAP enzyme.[10][11] The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers.[10][11][12] This homozygous deletion of MTAP is observed in approximately 40% of glioblastomas, 25% of melanomas and pancreatic adenocarcinomas, and 15% of non-small cell lung carcinomas.[12]
In normal cells with functional MTAP:
-
MTA is efficiently metabolized, keeping its intracellular concentrations low.[1]
-
The methionine salvage pathway is active, contributing to the regeneration of methionine and the salvage of adenine.[7]
In MTAP-deficient cancer cells:
-
The absence of MTAP activity leads to the accumulation of MTA.[12][13]
-
These cells are unable to salvage methionine and adenine from MTA, making them more dependent on exogenous sources of these metabolites.[10]
-
The elevated intracellular MTA levels can have profound effects on cellular processes.
Consequences of MTA Accumulation in Cancer Cells
The accumulation of MTA in MTAP-deficient cancer cells creates a unique metabolic state that can be exploited for therapeutic purposes. One of the most well-characterized consequences of elevated MTA is the inhibition of protein arginine methyltransferase 5 (PRMT5).[14][15] MTA, being structurally similar to SAM, acts as a competitive inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including spliceosome assembly, cell cycle progression, and DNA damage response.[14][15] This selective inhibition of PRMT5 in MTAP-deleted tumors has led to the development of MTA-cooperative PRMT5 inhibitors as a promising therapeutic strategy.[14]
Figure 3: Workflow for MTA Quantification by LC-MS/MS.
Detection of MTAP Protein by Western Blot
Western blotting is a standard technique to determine the presence and relative abundance of the MTAP protein in cell lysates.
a. Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. [16] * Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
b. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on molecular weight by running them on a polyacrylamide gel.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
c. Immunodetection
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. [16]2. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MTAP, diluted in blocking buffer, typically overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. [15]
-
MTAP Enzyme Activity Assay
MTAP enzyme activity can be measured using various methods, including spectrophotometric and fluorescence-based assays.
a. Continuous Fluorescence Assay
-
Principle: This assay utilizes an alternative substrate, 2-amino-5'-methylthioadenosine (2AMTA). The phosphorolysis or hydrolysis of 2AMTA by MTAP produces 2,6-diaminopurine, which is fluorescent. [17]2. Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the cell lysate or purified enzyme, and 2AMTA.
-
Monitor the increase in fluorescence over time, which is proportional to the rate of the enzymatic reaction. [17] * This method allows for the direct and continuous measurement of MTAP activity and is suitable for determining kinetic parameters and inhibitor screening. [17]
-
Conclusion
The metabolism of 5'-methylthioadenosine is a critical cellular process with significant implications in cancer biology. The frequent deletion of the MTAP gene in various cancers leads to the accumulation of MTA, creating a unique metabolic vulnerability that can be therapeutically targeted. This guide provides a foundational understanding of MTA metabolism, highlights the key differences between normal and MTAP-deficient cells, and offers detailed experimental protocols for the investigation of this important metabolic pathway. The continued exploration of MTA metabolism and its downstream effects will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
Methodological & Application
Application Note: Quantification of 5'-Methylthioadenosine in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5'-Methylthioadenosine (MTA) in various biological matrices, including plasma, cell culture media, and cell extracts. MTA is a critical intermediate in the methionine salvage pathway, and its accumulation is a key biomarker for methylthioadenosine phosphorylase (MTAP) deficiency, a common feature in many cancers.[1][2][3] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a crucial role in polyamine synthesis and the methionine salvage pathway.[4][5] In healthy cells, MTA is metabolized by the enzyme methylthioadenosine phosphorylase (MTAP). However, in a significant portion of human cancers, the MTAP gene is deleted, leading to the accumulation of MTA.[1][2] This metabolic alteration presents a therapeutic window and makes MTA a valuable biomarker for identifying MTAP-deficient tumors and for pharmacodynamic studies of drugs targeting this pathway.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of low-abundance metabolites like MTA in complex biological samples.[1] This document provides a detailed protocol for the reliable quantification of MTA using LC-MS/MS.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of MTA from plasma/serum, cell culture media, and cell pellets.
a) Plasma/Serum Sample Preparation
This protocol is adapted from standard protein precipitation methods for polar metabolite extraction.[6][7]
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Add 50 µL of the plasma or serum sample to the methanol.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, containing the extracted MTA, to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
b) Cell Culture Media Sample Preparation
-
Collect cell culture media from the experimental plates.
-
Centrifuge the media at 500 x g for 5 minutes to remove any cells or debris.
-
Transfer 100 µL of the cleared supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to the media.
-
Vortex for 10 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.
c) Intracellular MTA Extraction from Cell Pellets
This protocol is based on methods for extracting polar metabolites from cultured cells.[1]
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization. If using trypsin, quench with serum-containing media and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold methanol.
-
Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the methanol supernatant to a new tube.
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Method
a) Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of MTA.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
b) Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are recommended for MTA and a stable isotope-labeled internal standard (e.g., ¹³C₅-MTA).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5'-Methylthioadenosine (MTA) | 298.1 | 136.1 | 15 |
| ¹³C₅-5'-Methylthioadenosine | 303.1 | 136.1 | 15 |
-
MS Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize representative quantitative data for MTA concentrations in various biological samples.
Table 1: MTA Concentrations in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | Intracellular MTA Concentration | Reference |
| Sk-Hep1 | Hepatocellular Carcinoma | N/A | ~0.3 nM per 10⁶ cells | [3] |
| Various HCC cell lines | Hepatocellular Carcinoma | N/A | 2-10 pmol/mg protein | [3] |
| Melanoma cell lines | Melanoma | MTAP-deficient | Four-fold increase vs. MTAP-proficient | [1] |
| Various cell lines | Various | MTAP-null | Accumulated MTA |
Table 2: MTA Concentrations in Tissues
| Tissue Type | Species | MTA Concentration | Reference |
| Rat Liver | Rat | 0.8-3.4 nmol/g | [3] |
| Rat Lung | Rat | 1.1-1.7 nmol/g | [3] |
| Rat Kidney | Rat | 1.0-2.3 nmol/g | [3] |
| Rat Testis | Rat | 0.9-1.7 nmol/g | [3] |
| Rat Heart | Rat | 1.1-2.5 nmol/g | [3] |
| Human Skin (Healthy) | Human | 10-20 nM | [3] |
| Human Melanoma Tissue | Human | ~140 nM | [3] |
| Normal Liver Tissue | Human | ~1 pmol/mg tissue | [3] |
| HCC Liver Tissue | Human | 3-4 pmol/mg tissue | [3] |
Visualizations
Signaling Pathway
Caption: Methionine Salvage Pathway highlighting the role of MTA and MTAP.
Experimental Workflow
Caption: General workflow for the LC-MS/MS quantification of MTA.
Conclusion
The LC-MS/MS method presented here provides a robust and reliable approach for the quantification of 5'-Methylthioadenosine in a range of biological samples. The detailed protocols for sample preparation and the specific LC-MS/MS parameters enable researchers to accurately measure MTA levels, which is crucial for studies in cancer metabolism, biomarker discovery, and drug development.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
Utilizing 5'-Methylthioadenosine-d3 as an Internal Standard for Accurate Metabolite Quantification
References
- 1. youtube.com [youtube.com]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTA Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-deoxy-5'-(methylthio)adenosine (MTA) is a sulfur-containing nucleoside that plays a crucial role in polyamine metabolism and the methionine salvage pathway. It is generated from S-adenosylmethionine (SAM) and is further metabolized by methylthioadenosine phosphorylase (MTAP). In normal tissues, MTA levels are kept low by the activity of MTAP. However, a significant number of human cancers exhibit a deficiency in MTAP, often due to the co-deletion of the MTAP gene with the adjacent tumor suppressor gene, CDKN2A. This deficiency leads to an accumulation of MTA in cancer cells and subsequently in the circulation, making it a promising biomarker for the diagnosis and monitoring of certain malignancies. This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of MTA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The concentration of MTA in plasma can vary significantly between healthy individuals and patients with certain types of cancer. The following table summarizes representative MTA concentrations found in the literature.
| Condition | Analyte | Mean Concentration (nM) | Matrix |
| Healthy Individuals | MTA | ~3 | Serum |
| Leukemia | MTA | Elevated | Blood |
| Melanoma | MTA | ~140 (in skin tissue) | Skin |
Note: Data for plasma concentrations of MTA in many specific cancer types are still emerging. The value for melanoma is provided from skin tissue as a reference for elevated levels in cancerous tissue.
Experimental Protocols
This section details a robust protocol for the preparation of plasma samples for MTA analysis using protein precipitation, a common and effective method for removing high-abundance proteins prior to LC-MS/MS analysis.
Materials and Reagents
-
Human plasma collected in K2-EDTA tubes
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled MTA (e.g., ¹³C₅-MTA) as an internal standard (IS)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge capable of 13,000 rpm and 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC sample vials
Sample Preparation Protocol: Protein Precipitation
-
Plasma Collection and Storage: Collect whole blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Aliquot the plasma into cryovials and store at -80°C until analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.
-
Protein Precipitation:
-
Pipette 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (e.g., ¹³C₅-MTA) to each sample at a known concentration.
-
Add 400 µL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Acetonitrile (1:1, v/v).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the samples at -20°C for 1 hour to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the MTA and other small molecules, and transfer it to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solution of Acetonitrile:Water (1:1, v/v) containing 0.1% formic acid.
-
Final Centrifugation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 13,000 rpm for 15 minutes at 4°C to remove any remaining particulate matter.
-
Sample Transfer: Transfer the final supernatant to an LC sample vial for analysis by LC-MS/MS.
LC-MS/MS Parameters for MTA Analysis
While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of MTA.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B) over several minutes is typical to separate MTA from other plasma components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MTA and the internal standard.
-
MTA: The precursor ion ([M+H]⁺) is m/z 298.1. Common product ions are m/z 136.1 (adenine fragment) and m/z 164.1.
-
¹³C₅-MTA (IS): The precursor ion ([M+H]⁺) will be shifted according to the number of heavy isotopes. For ¹³C₅-MTA, the precursor would be m/z 303.1, with the same product ions as the unlabeled MTA.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualizations
MTA Metabolic Pathway
Caption: Metabolic pathway of MTA and its accumulation in MTAP-deficient cancer.
Experimental Workflow for MTA Sample Preparation
Caption: Workflow for MTA sample preparation from plasma.
Application Note: Quantification of Intracellular 5'-Methylthioadenosine (MTA) using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that is a critical intermediate in the methionine salvage pathway, also known as the MTA cycle.[1] This pathway is universal in aerobic life and plays a crucial role in recycling methionine and salvaging the adenine moiety from S-adenosylmethionine (SAM), a universal methyl group donor. MTA is generated as a byproduct of polyamine biosynthesis.[2][3] Dysregulation of MTA levels has been implicated in various diseases, most notably in cancer, where it can influence tumor cell proliferation, invasion, and apoptosis.[2][4] The enzyme responsible for MTA metabolism is methylthioadenosine phosphorylase (MTAP), which is frequently deleted in a variety of cancers.[5][6] This deletion leads to an accumulation of MTA within tumor cells and the tumor microenvironment, making MTA a potential biomarker and a target for therapeutic intervention.[7][8][9] Accurate quantification of intracellular MTA is therefore essential for understanding its pathophysiological roles and for the development of targeted therapies. Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of small molecules in complex biological matrices due to its high accuracy and precision.[10][11]
This application note provides a detailed protocol for the quantification of intracellular MTA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Biological Significance and Signaling Pathways
MTA is a key metabolic node, linking polyamine synthesis with the methionine salvage pathway. As a byproduct of spermidine and spermine synthesis from SAM, its concentration is intrinsically linked to cellular proliferation. The primary enzyme governing MTA levels is MTAP, which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[5][12] Adenine is salvaged for purine synthesis, while MTR-1P is converted back to methionine in a series of enzymatic steps.[3][13] In MTAP-deficient cancer cells, the accumulation of MTA can lead to the inhibition of protein arginine methyltransferases (PRMTs), affecting gene expression and cell signaling.[7]
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTAP - Wikipedia [en.wikipedia.org]
- 6. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 5'-Methylthioadenosine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a crucial role in polyamine metabolism and the methionine salvage pathway. Its accumulation has been linked to certain types of cancer, making it a person of interest for targeted therapies and biomarker discovery. Stable isotope-labeled internal standards, such as 5'-Methylthioadenosine-d3 (MTA-d3), are essential for the accurate quantification of endogenous MTA in complex biological matrices by mass spectrometry. This document provides detailed application notes and protocols for the detection and quantification of MTA using MTA-d3 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection of 5'-Methylthioadenosine (MTA) and its deuterated internal standard, this compound (MTA-d3). These parameters are based on established methods for similar analytes and should be optimized for the specific instrumentation used.[1][2]
Table 1: Mass Spectrometry Parameters for MTA and MTA-d3
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Declustering Potential (V) |
| 5'-Methylthioadenosine (MTA) | 298.2 | 136.1 | 25 - 35 | 50 - 70 |
| This compound (MTA-d3) | 301.3 | 136.1 | 25 - 35 | 50 - 70 |
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Sample Preparation: Extraction of Intracellular Metabolites from Cell Culture
This protocol is designed for the extraction of polar metabolites, including MTA, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade), pre-chilled to 4°C
-
80:20 Methanol:Water extraction solvent, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Aspirate the cell culture medium from the culture dish.
-
Wash the cells twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after each wash.
-
Add 1 mL of pre-chilled 80:20 methanol:water extraction solvent to each dish.
-
Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the cell suspension for 30 seconds.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Spike the supernatant with a known concentration of this compound internal standard.
-
Dry the metabolite extract using a lyophilizer or centrifugal evaporator.
-
Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (5% Mobile Phase B).
-
Inject 5 µL of the reconstituted sample extract.
-
Run the LC gradient as described in Table 2.
-
Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor the MRM transitions for MTA and MTA-d3 as specified in Table 1.
-
Optimize the collision energy and declustering potential for your specific instrument to achieve maximum signal intensity for both precursor and product ions.
Visualizations
Signaling Pathway: Methionine Salvage Pathway and Polyamine Biosynthesis
The following diagram illustrates the central role of 5'-Methylthioadenosine (MTA) in the methionine salvage pathway, which regenerates methionine, and its connection to the biosynthesis of polyamines, essential molecules for cell growth and proliferation.
Caption: Methionine salvage and polyamine biosynthesis pathways.
Experimental Workflow
This diagram outlines the key steps for the quantification of 5'-Methylthioadenosine using a deuterated internal standard.
Caption: Workflow for MTA quantification.
References
Synthesis and Purification of 5'-Methylthioadenosine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of 5'-Methylthioadenosine-d3 (MTA-d3). MTA-d3 is a deuterated analog of 5'-Methylthioadenosine (MTA), a naturally occurring nucleoside involved in polyamine metabolism and the methionine salvage pathway.[1][2][3] Due to its role as an internal standard in mass spectrometry-based quantitative studies, a reliable method for its preparation is crucial.[4] This protocol outlines a robust chemical synthesis approach starting from a commercially available adenosine precursor, followed by a comprehensive purification procedure to obtain high-purity MTA-d3 for research applications.
Introduction
5'-Methylthioadenosine (MTA) is a pleiotropic molecule that plays a significant role in various cellular processes, including cell growth, apoptosis, and inflammation.[3][5] Its deuterated isotopologue, this compound, is an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification of endogenous MTA levels in biological matrices.[4] The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, facilitating its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. This document details a feasible chemical synthesis and purification strategy to obtain high-purity MTA-d3 for research purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₂D₃N₅O₃S |
| Molecular Weight | 300.36 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Storage | -20°C |
Table 2: Expected Analytical Data for Synthesized this compound
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure, showing the absence of the S-methyl proton signal and the presence of other characteristic adenosine protons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 301.1, confirming the incorporation of three deuterium atoms. |
| HPLC Purity | ≥98% peak area at the specified retention time. |
Experimental Protocols
I. Synthesis of 5'-Tosyl-2',3'-O-isopropylideneadenosine
This initial step involves the protection of the 2' and 3'-hydroxyl groups of adenosine and the activation of the 5'-hydroxyl group for subsequent nucleophilic substitution.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine (1 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-Tosyl-2',3'-O-isopropylideneadenosine.
II. Synthesis of 5'-Methylthio-d3-2',3'-O-isopropylideneadenosine
This step introduces the deuterated methylthio group at the 5' position.
Materials:
-
5'-Tosyl-2',3'-O-isopropylideneadenosine
-
Sodium thiomethoxide (NaSMe)
-
Deuterated methyl iodide (CD₃I)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve 5'-Tosyl-2',3'-O-isopropylideneadenosine (1 eq) in anhydrous DMF under an inert atmosphere.
-
Add sodium thiomethoxide (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add deuterated methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 5'-Methylthio-d3-2',3'-O-isopropylideneadenosine can be used in the next step without further purification or purified by silica gel chromatography if necessary.
III. Deprotection to Yield this compound
The final step removes the isopropylidene protecting group to yield the target compound.
Materials:
-
5'-Methylthio-d3-2',3'-O-isopropylideneadenosine
-
Trifluoroacetic acid (TFA)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the crude 5'-Methylthio-d3-2',3'-O-isopropylideneadenosine in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and water.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain crude this compound.
IV. Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is employed for the final purification of the target compound.
Materials:
-
Crude this compound
-
Milli-Q water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 260 nm.
-
Collect the fractions corresponding to the major peak of this compound.
-
Combine the pure fractions and lyophilize to obtain the final product as a white solid.
Mandatory Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Workflow for the purification of this compound.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. The synthesis of deuterionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
Applications of 5'-Methylthioadenosine-d3 in Clinical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues. It is a critical intermediate in the polyamine and methionine salvage pathways. In clinical research, there is a growing interest in MTA as a potential biomarker, particularly in oncology. The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is common in many cancers, leads to an accumulation of MTA. This makes the accurate quantification of MTA in biological samples a key area of investigation for diagnostic, prognostic, and therapeutic purposes.
5'-Methylthioadenosine-d3 (MTA-d3) is a stable, deuterium-labeled analogue of MTA.[1][2] Its primary and indispensable role in clinical research is as an internal standard for quantitative analysis of MTA by mass spectrometry.[1][2][3] The use of a stable isotope-labeled internal standard like MTA-d3 is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the high accuracy and precision required in clinical assays.
These application notes provide a comprehensive overview of the use of MTA-d3 in clinical research, including detailed protocols for sample analysis and the biochemical context of MTA.
Application 1: Quantification of MTA in Biological Matrices using LC-MS/MS
The most prominent application of MTA-d3 is in the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of MTA in various biological samples, such as plasma, urine, and cell extracts.
Quantitative Data from a Validated LC-MS/MS Method
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of MTA using a stable isotope-labeled internal standard. This data is representative of the performance that can be achieved with MTA-d3.
| Parameter | Result | Biological Matrix | Reference |
| Limit of Detection (LOD) | 62.5 pM | Cell Culture Media & Extracts | [1][4] |
| Lower Limit of Quantification (LLOQ) | 2.0 nM | Cell Culture Media & Extracts | [1][4] |
| Linear Range | 2 nM - 250 nM | Cell Lysates | |
| Intra-assay Imprecision | 1.9% | Cell Culture Media & Extracts | [1][4] |
| Inter-assay Imprecision (Extraction) | 9.7% (from cells), 3.8% (from media) | Cell Culture Media & Extracts | [1][4] |
Experimental Protocol: Quantification of MTA in Human Plasma
This protocol describes a typical workflow for the quantification of MTA in human plasma using MTA-d3 as an internal standard.
1. Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
5'-Methylthioadenosine (MTA) analytical standard
-
This compound (MTA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Preparation of Standards and Internal Standard Working Solution
-
MTA Stock Solution (1 mg/mL): Accurately weigh and dissolve MTA in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
-
MTA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of MTA-d3 in the same manner.
-
MTA Calibration Standards: Serially dilute the MTA stock solution with a surrogate matrix (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from 1 nM to 500 nM.
-
MTA-d3 IS Working Solution (50 nM): Dilute the MTA-d3 stock solution with acetonitrile to a final concentration of 50 nM. This concentration may need to be optimized based on the endogenous levels of MTA and instrument sensitivity.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of the MTA-d3 IS working solution (50 nM in acetonitrile) to the plasma sample. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Atlantis T3, 3 µm, 2.1 x 150 mm (Waters) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B |
| Mass Spectrometer | Sciex API 4000 QTrap or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | MTA: 298.2 -> 136.1; MTA-d3: 301.3 -> 136.1 |
| Collision Energy | Optimize for specific instrument |
| Declustering Potential | Optimize for specific instrument |
5. Data Analysis
-
Quantify the concentration of MTA in the plasma samples by constructing a calibration curve using the peak area ratio of the MTA to the MTA-d3 internal standard versus the concentration of the MTA calibration standards.
Visualizations
Methionine Salvage Pathway
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 5'-Methylthioadenosine (MTA)
Topic: How to Prepare a Standard Curve for 5'-Methylthioadenosine (MTA) using 5'-Methylthioadenosine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a crucial role in polyamine metabolism and cellular methylation processes.[1][2] Its accurate quantification in biological matrices is essential for understanding various physiological and pathological states, including cancer.[3][4] Due to sample loss during preparation and variations in instrument response, reliable quantification often necessitates the use of an internal standard (IS).
This compound (MTA-d3) is a stable, deuterium-labeled analogue of MTA.[5][6] Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency in mass spectrometry (MS). However, its slightly higher mass allows it to be distinguished by the mass spectrometer.[7][8] This makes MTA-d3 an ideal internal standard for the quantification of MTA by Liquid Chromatography-Mass Spectrometry (LC-MS), correcting for variability and enhancing the accuracy and precision of the measurement.[9][10]
This document provides a detailed protocol for the preparation of a standard calibration curve for MTA using a fixed concentration of MTA-d3 as the internal standard.
Materials and Reagents
-
5'-Methylthioadenosine (MTA) analytical standard
-
LC-MS grade Dimethyl sulfoxide (DMSO)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Autosampler vials
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for generating a reliable calibration curve. It is recommended to perform all weighing and dilutions in a controlled environment. Given the solubility of MTA and MTA-d3, DMSO is recommended for the primary stock solutions, which can then be diluted in a solvent more compatible with the LC-MS mobile phase, such as methanol or an acetonitrile/water mixture.[5][6][7]
3.1.1 Analyte (MTA) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of MTA analytical standard into a microcentrifuge tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. This yields a 1 mg/mL primary stock solution.
-
Store the stock solution at -80°C for long-term stability (up to 6 months).[6]
3.1.2 Internal Standard (MTA-d3) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of MTA-d3 into a separate microcentrifuge tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. This yields a 1 mg/mL primary IS stock solution.
-
Store the stock solution at -80°C for long-term stability (up to 1 year).[5]
Preparation of Working Solutions
Working solutions are intermediate dilutions of the primary stocks that are used to prepare the final calibration standards.
3.2.1 MTA Intermediate Stock Solution (10 µg/mL)
-
Allow the 1 mg/mL MTA primary stock to thaw completely at room temperature.
-
Pipette 10 µL of the 1 mg/mL MTA stock into a 1.5 mL tube.
-
Add 990 µL of 50:50 (v/v) methanol/water to achieve a final concentration of 10 µg/mL.
-
Vortex to ensure homogeneity. This solution should be prepared fresh.
3.2.2 MTA-d3 Internal Standard Working Solution (1 µg/mL)
-
Allow the 1 mg/mL MTA-d3 primary stock to thaw completely at room temperature.
-
Perform a serial dilution: first, dilute 10 µL of the primary stock with 990 µL of 50:50 methanol/water to get a 10 µg/mL solution.
-
Next, take 100 µL of the 10 µg/mL solution and add 900 µL of 50:50 methanol/water to achieve the final IS working solution concentration of 1 µg/mL.
-
Vortex to ensure homogeneity. This solution will be added to every standard, blank, and sample.
Preparation of the Calibration Curve Standards
The calibration curve is prepared by serially diluting the MTA intermediate stock solution. A fixed volume of the MTA-d3 internal standard working solution is then added to each standard. The following table details the preparation of an 8-point calibration curve.
-
Label eight 1.5 mL microcentrifuge tubes as STD-1 through STD-8.
-
Prepare the serial dilutions of MTA as outlined in Table 2.
-
To each of the prepared standards (STD-1 to STD-8) and a blank sample (containing only diluent), add 10 µL of the 1 µg/mL MTA-d3 Internal Standard Working Solution.
-
Vortex each tube thoroughly.
-
Transfer the final solutions to autosampler vials for LC-MS analysis.
Data Presentation
The quantitative data for the preparation of the stock and calibration standards are summarized below.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂D₃N₅O₃S |
| Molecular Weight | 300.3 g/mol [7] |
| Purity | ≥99% deuterated forms[7] |
| Intended Use | Internal standard for MTA quantification by GC- or LC-MS[7][8] |
| Storage (Solid) | -20°C for up to 3 years[5] |
| Storage (In Solvent) | -80°C for up to 1 year[5] |
Table 2: Preparation of MTA Calibration Standards
| Standard ID | Volume of 10 µg/mL MTA (µL) | Volume of Diluent* (µL) | MTA Concentration (ng/mL) | Volume of 1 µg/mL MTA-d3 IS (µL) | Final IS Concentration (ng/mL) |
|---|---|---|---|---|---|
| STD-1 | 1.0 | 999.0 | 10 | 10 | ~100 |
| STD-2 | 5.0 | 995.0 | 50 | 10 | ~100 |
| STD-3 | 10.0 | 990.0 | 100 | 10 | ~100 |
| STD-4 | 25.0 | 975.0 | 250 | 10 | ~100 |
| STD-5 | 50.0 | 950.0 | 500 | 10 | ~100 |
| STD-6 | 100.0 | 900.0 | 1000 | 10 | ~100 |
| STD-7 | 150.0 | 850.0 | 1500 | 10 | ~100 |
| STD-8 | 200.0 | 800.0 | 2000 | 10 | ~100 |
*Diluent: 50:50 (v/v) Methanol/Water
Workflow and Data Analysis Visualization
The overall experimental workflow for preparing the standard curve is illustrated below. The subsequent data analysis involves plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5'-Deoxy-5'-methylthioadenosine-d3 | Reagent | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
Application Note and Protocol: Solid-Phase Extraction of 5'-Methylthioadenosine from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of 5'-Methylthioadenosine (MTA) from human urine samples. MTA, a critical intermediate in the polyamine and methionine salvage pathways, is a potential biomarker for various pathological conditions, including cancer. This protocol outlines a robust and reproducible method for the selective isolation and concentration of MTA from a complex biological matrix, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a byproduct of polyamine biosynthesis and is metabolized by MTA phosphorylase (MTAP) as a key step in the methionine salvage pathway.[1][2][3] Dysregulation of MTA levels has been implicated in various diseases, particularly in cancers where the MTAP gene is frequently deleted.[3] Consequently, the accurate quantification of MTA in biological fluids such as urine is of significant interest for clinical research and drug development.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples like urine.[4][5][6] It offers significant advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. This application note details a specific SPE protocol optimized for the extraction of MTA from human urine.
Signaling Pathways Involving 5'-Methylthioadenosine
MTA plays a crucial role at the intersection of two vital metabolic pathways: the polyamine biosynthesis pathway and the methionine salvage pathway. Understanding these pathways is essential for interpreting the significance of urinary MTA levels.
Experimental Protocol: Solid-Phase Extraction of 5'-Methylthioadenosine from Urine
This protocol is designed for the extraction of MTA from human urine using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents
-
SPE Cartridge: Mixed-mode Cation Exchange (e.g., Strata-X-C, Phenomenex or equivalent)
-
Methanol (MeOH): HPLC grade
-
Deionized Water (H₂O): 18 MΩ·cm
-
Formic Acid (FA): 88%
-
Ammonium Hydroxide (NH₄OH): 28-30%
-
Human Urine Samples: Collected and stored at -80°C until use
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the urine 1:1 (v/v) with 0.1% formic acid in deionized water. For example, mix 500 µL of urine supernatant with 500 µL of 0.1% formic acid.
Solid-Phase Extraction Workflow
The following workflow provides a step-by-step procedure for the solid-phase extraction of MTA.
Detailed SPE Procedure
-
Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol under low vacuum.
-
Equilibrate the cartridges by passing 1 mL of 0.1% formic acid in deionized water. Do not allow the sorbent to dry completely.
-
-
Loading:
-
Load the pre-treated urine sample (1 mL) onto the conditioned SPE cartridge.
-
Apply a low vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained MTA with 1 mL of 5% ammonium hydroxide in methanol.
-
Apply a low vacuum to allow the elution solvent to pass through the sorbent slowly (approximately 1 mL/min) to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data
The following table summarizes typical performance data for the quantification of MTA using LC-MS/MS following this SPE protocol. While specific recovery data for MTA from urine using this exact SPE protocol is not widely published, the values presented are based on the recovery of similar nucleosides from urine and the performance of MTA quantification in other biological matrices.[7][8]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 62.5 pM | [8] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [8] |
| Expected Recovery | > 85% | Estimated |
| Precision (%RSD) | < 15% | Estimated |
Note: The LOD and LLOQ values are from a study on MTA in cell culture media and cell extracts, which demonstrate the sensitivity of the analytical method.[8] Recovery and precision are estimates based on typical performance of SPE for small molecules in urine.
Discussion
This solid-phase extraction protocol provides an effective method for the isolation and concentration of 5'-Methylthioadenosine from human urine. The use of a mixed-mode cation exchange sorbent allows for the retention of the moderately polar and basic MTA molecule while enabling the efficient removal of interfering matrix components. The sample pre-treatment step of dilution with a weak acid ensures that MTA is in the appropriate protonated state for strong retention on the cation exchange phase.
The subsequent wash steps with a weak acid and an organic solvent are crucial for removing a broad range of urinary interferences, leading to a cleaner extract and reducing matrix effects during LC-MS analysis. Elution with a basic methanolic solution effectively disrupts the ionic interaction between MTA and the sorbent, ensuring high recovery of the analyte.
The presented protocol is a starting point and may require further optimization depending on the specific LC-MS instrumentation and the desired sensitivity. For instance, the elution volume can be minimized to achieve a higher concentration factor. The use of a stable isotope-labeled internal standard for MTA is highly recommended for the most accurate and precise quantification.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the analysis of 5'-Methylthioadenosine in human urine. The method is designed to be robust, reproducible, and suitable for high-throughput applications in clinical and pharmaceutical research. The provided background on MTA's metabolic pathways and the detailed experimental workflow will be a valuable resource for researchers and scientists working on the discovery and validation of novel biomarkers.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 4. The methionine salvage pathway [normalesup.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5'-Methylthioadenosine for GC-MS Analysis
Abstract
This application note details a comprehensive protocol for the derivatization of 5'-Methylthioadenosine (MTA), a crucial sulfur-containing nucleoside involved in polyamine metabolism and cellular methylation. Due to its polar nature, MTA is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This protocol outlines a robust silylation method to increase the volatility and thermal stability of MTA, enabling sensitive and specific quantification by GC-MS. This method is intended for researchers in drug development, clinical diagnostics, and academic research investigating the metabolic pathways associated with MTA, particularly in the context of cancer, where MTA levels can be significantly altered due to the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP).
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a pivotal role in cellular metabolism. It is a byproduct of polyamine biosynthesis and is involved in the methionine salvage pathway. In normal cells, MTA is readily cleaved by methylthioadenosine phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate. However, in a variety of cancers, the MTAP gene is frequently deleted, leading to an accumulation of MTA. This accumulation has been shown to have profound effects on cellular processes, including epigenetic regulation and immune response, making MTA a potential biomarker and therapeutic target.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for MTA analysis, GC-MS offers high chromatographic resolution and is a widely available analytical platform. The primary challenge for GC-MS analysis of non-volatile and thermally labile molecules like MTA is the need for chemical derivatization. Silylation is a well-established technique that replaces active hydrogens on polar functional groups (such as hydroxyl and amine groups) with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. This application note provides a detailed protocol for the silylation of MTA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, facilitating its analysis by GC-MS.
Signaling Pathway of MTA Metabolism
The metabolic pathway of MTA is intrinsically linked to polyamine synthesis and the methionine salvage pathway. The following diagram illustrates the central role of MTAP in MTA metabolism.
Caption: Metabolic pathway of 5'-Methylthioadenosine (MTA).
Experimental Protocols
Sample Preparation from Biological Matrices
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate, plasma)
-
Internal Standard (IS): Stable isotope-labeled MTA (e.g., [¹³C₅]-MTA)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
For Cell Cultures:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol per 1-5 million cells.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard.
-
Proceed to step 3.
-
-
For Tissue Samples:
-
Weigh 10-20 mg of frozen tissue.
-
Add 500 µL of a pre-chilled extraction solvent mixture (Methanol:Water:Chloroform, 5:2:2 v/v/v).
-
Add the internal standard.
-
Homogenize the tissue on ice using a bead beater or sonicator.
-
-
Extraction:
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
-
Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to complete dryness using a nitrogen evaporator or a vacuum concentrator at a low temperature (e.g., 30°C). The dried extract is now ready for derivatization.
-
Derivatization Protocol for GC-MS Analysis
Materials:
-
Dried sample extract or MTA standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Ensure the dried sample extract is completely free of water, as moisture will deactivate the silylating reagent.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue. Vortex briefly.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
-
Transfer the derivatized sample to a GC vial with an insert for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-650) for qualitative analysis |
| SIM Ions for TMS-MTA | To be determined by analyzing a derivatized standard. Likely fragments would include the molecular ion and fragments corresponding to the loss of methyl and TMS groups. |
Data Presentation
While this application note focuses on a GC-MS method, the following quantitative data from LC-MS/MS studies illustrates the typical concentrations of MTA found in biological samples. These values can serve as a reference for expected concentrations when developing and validating the GC-MS method.
| Sample Type | Condition | MTA Concentration (Intracellular) | Analytical Method |
| Melanoma Cells (MTAP-deficient) | - | ~4-fold increase vs. MTAP-proficient | LC-MS/MS |
| Human Hepatocytes | - | 2-10 pmol/mg protein | LC-MS/MS |
| Rat Liver | - | 0.8-3.4 nmol/g tissue | HPLC-UV |
| Rat Lung | - | 1.1-1.7 nmol/g tissue | HPLC-UV |
| Rat Kidney | - | 1.0-2.3 nmol/g tissue | HPLC-UV |
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for the derivatization and GC-MS analysis of MTA.
Conclusion
This application note provides a detailed, albeit theoretical, framework for the derivatization and subsequent GC-MS analysis of 5'-Methylthioadenosine. The described silylation protocol is based on well-established methods for other nucleosides and is expected to yield volatile and stable TMS-derivatives of MTA suitable for GC-MS. This will enable researchers to accurately quantify MTA in various biological matrices, providing valuable insights into metabolic alterations in diseases such as cancer and facilitating the development of novel diagnostic and therapeutic strategies. The provided protocols and GC-MS parameters should serve as a strong starting point for method development and validation.
Troubleshooting & Optimization
How to resolve poor peak shape for 5'-Methylthioadenosine in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape for 5'-Methylthioadenosine (MTA) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for 5'-Methylthioadenosine (MTA) in LC-MS?
Poor peak shape for MTA can stem from several factors, often related to its chemical properties and interactions within the LC-MS system. Common causes include:
-
Secondary Interactions: MTA, containing an amine group, can exhibit secondary interactions with residual silanol groups on silica-based reversed-phase columns, leading to peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of MTA. An inappropriate pH can lead to poor peak shape due to interactions with the stationary phase.
-
Buffer Strength: Insufficient buffer concentration in the mobile phase may not effectively mask active sites on the column, causing peak tailing.[2][4]
-
Column Choice: The selection of an inappropriate column chemistry (e.g., standard C18) may not be optimal for retaining and eluting the polar MTA molecule efficiently.[5][6]
-
Metal Interactions: The phosphate group in related nucleosides can interact with metallic components of the LC system (e.g., stainless steel tubing, frits), which may also affect sulfur-containing compounds like MTA, causing peak tailing.[7]
-
Column Overload: Injecting too high a concentration of MTA can saturate the stationary phase, resulting in peak fronting or tailing.[1][8]
-
Injection Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the initial mobile phase can cause peak distortion.[1]
Q2: How does the mobile phase composition affect the peak shape of MTA?
The mobile phase plays a critical role in achieving a good peak shape for MTA. Key considerations include:
-
pH: The pH should be controlled to ensure a consistent ionization state for MTA. For amine-containing compounds, a low pH (e.g., using formic acid or acetic acid) is often used to protonate the amine group, which can improve peak shape by reducing silanol interactions.
-
Additives: Mobile phase additives like formic acid and acetic acid are commonly used.[9] The choice and concentration of the additive can significantly impact peak shape and signal response. For instance, in some cases, 0.05% (v/v) acetic acid has been found to provide better peak shapes and higher signal-to-noise ratios for similar compounds compared to formic acid.[9]
-
Buffers: The addition of a buffer salt, such as ammonium formate or ammonium acetate, can help to mask residual silanol groups on the stationary phase and improve peak symmetry.[2][10] It is important to include the buffer in both the aqueous and organic mobile phase components during gradient analysis to mitigate tailing for both early and late eluting peaks.[2][3]
Q3: Which type of LC column is best suited for MTA analysis?
The choice of column depends on the specific analytical goals. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns can be used for MTA analysis.
-
Reversed-Phase (RP) Chromatography: C18 columns are commonly used, but may require optimization to retain the polar MTA molecule adequately.[6] More polar reversed-phase chemistries can offer better retention and separation.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds like MTA that show poor retention on traditional reversed-phase columns.[5][6] HILIC columns use a polar stationary phase and a high organic content mobile phase, which can lead to better retention and peak shape for polar analytes.[5][6]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is a common issue in the analysis of MTA. Follow this step-by-step guide to diagnose and resolve the problem.
// Path for "Some Peaks Tailing" check_mobile_phase [label="Optimize Mobile Phase\n- Adjust pH (e.g., lower with formic/acetic acid)\n- Add/increase buffer (e.g., ammonium formate)"]; check_column [label="Evaluate Column\n- Use a different stationary phase (e.g., polar-embedded)\n- Switch to HILIC"]; check_overload [label="Check for Overload\n- Reduce injection concentration/volume"];
// Path for "All Peaks Tailing" check_system [label="Inspect LC System\n- Check for dead volumes (fittings, tubing)\n- Ensure proper column installation"]; check_column_health [label="Assess Column Health\n- Flush column\n- Replace with a new column"];
// Connections start -> check_all_peaks; check_all_ranks -> some_peaks [label="No"]; check_all_peaks -> all_peaks [label="Yes"];
some_peaks -> check_mobile_phase; check_mobile_phase -> check_column; check_column -> check_overload;
all_peaks -> check_system; check_system -> check_column_health;
// Styling check_mobile_phase [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_health [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Troubleshooting workflow for MTA peak fronting and broadening.
Detailed Steps for Peak Fronting:
-
Column Overload: This is the most common cause of peak fronting. [8] * Action: Reduce the concentration of MTA in your sample or decrease the injection volume. If the peak shape becomes more symmetrical, overload was the issue.
Detailed Steps for Peak Broadening:
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte band to spread before it reaches the column. [1] * Action: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can lead to band broadening. [1][11] * Action: Use narrow-bore tubing and ensure all connections are secure and have zero dead volume.
-
Column Degradation: Over time, the column packing can degrade or form voids, leading to broader peaks. [12] * Action: Try flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for MTA
This protocol provides a starting point for optimizing the mobile phase to improve MTA peak shape.
| Parameter | Condition A | Condition B | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 in Water | Formic acid provides protons to improve peak shape for amines. Ammonium formate acts as a buffer to mask silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water | Consistent modifier across the gradient. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | 5% B to 95% B over 10 minutes | Generic gradient for initial assessment. |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature can improve peak shape. |
Procedure:
-
Prepare the mobile phases as described in the table.
-
Equilibrate the LC system with the initial conditions for at least 15 minutes.
-
Inject a standard solution of MTA and acquire the data.
-
Compare the peak shape (asymmetry factor, tailing factor) between Condition A and Condition B.
-
Further optimization of the buffer concentration (e.g., 5-20 mM) and pH may be necessary.
Protocol 2: Column Screening for MTA Analysis
This protocol outlines a comparison between a reversed-phase and a HILIC column.
| Parameter | Reversed-Phase Method | HILIC Method | Rationale |
| Column | Polar-embedded C18, 2.1 x 100 mm, 1.8 µm | Amide/Penta-HILIC, 2.1 x 100 mm, 1.7 µm | Comparing a polar-modified RP column with a HILIC column for retention and peak shape of a polar analyte. [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water | Typical mobile phases for each mode of chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water | Elution is achieved by increasing the aqueous component in HILIC. |
| Gradient | 2% B to 50% B over 8 minutes | 100% A to 60% A over 8 minutes | Gradients are reversed in terms of elution strength. |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | Consistent flow rate for comparison. |
| Column Temp. | 45 °C | 45 °C | Consistent temperature. |
Procedure:
-
Install the reversed-phase column and prepare the corresponding mobile phases.
-
Equilibrate the system and inject the MTA standard.
-
Replace the column with the HILIC column and prepare the appropriate mobile phases.
-
Equilibrate the system thoroughly, ensuring the column is properly conditioned for HILIC separation.
-
Inject the MTA standard.
-
Compare the retention time, peak shape, and sensitivity obtained from both columns to determine the optimal approach. HILIC is expected to provide greater retention for MTA.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
Technical Support Center: 5'-Methylthioadenosine (MTA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of 5'-Methylthioadenosine (MTA) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my MTA quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as MTA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: I am observing poor signal intensity for MTA. What could be the cause?
A2: Poor signal intensity for MTA can be a result of several factors, including:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of MTA in the mass spectrometer's ion source.[1][2]
-
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting MTA from the biological matrix.
-
Suboptimal LC-MS Conditions: The liquid chromatography method may not be adequately separating MTA from interfering compounds, or the mass spectrometer parameters may not be optimized for MTA detection.
Q3: My results are not reproducible. Could matrix effects be the culprit?
A3: Yes, inconsistent matrix effects are a common cause of poor reproducibility in LC-MS-based quantification. Variations in the composition of the biological matrix between different samples can lead to variable ion suppression or enhancement, resulting in inconsistent quantification of MTA.
Q4: How can I reduce or eliminate matrix effects in my MTA analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation method is crucial. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can help remove interfering matrix components.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate MTA from co-eluting matrix components is a key strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., HILIC).
-
Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as ¹³C₅-MTA, behaves almost identically to the unlabeled MTA during sample preparation and ionization, thus correcting for variations in matrix effects.
Q5: Which sample preparation method is best for MTA quantification in plasma or serum?
A5: The optimal sample preparation method depends on the complexity of your matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but may be less effective at removing all interfering components, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but is more time-consuming.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of interferences and can provide the cleanest extracts, leading to reduced matrix effects.
It is recommended to evaluate different sample preparation strategies to determine the most suitable one for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low MTA Signal Intensity | Ion suppression from matrix components. | - Improve sample cleanup using SPE or LLE.- Optimize chromatographic separation to resolve MTA from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for signal loss. |
| Inefficient extraction of MTA. | - Evaluate different extraction solvents or SPE cartridges.- Ensure the pH of the sample is optimal for MTA extraction. | |
| Poor Reproducibility | Variable matrix effects between samples. | - Implement a more rigorous and consistent sample preparation protocol.- Utilize a stable isotope-labeled internal standard for every sample. |
| Inconsistent sample collection and handling. | - Standardize procedures for sample collection, processing, and storage. | |
| High Background Noise | Contamination of the LC-MS system. | - Flush the LC system and mass spectrometer.- Use high-purity solvents and reagents. |
| Inadequate sample cleanup. | - Employ a more selective sample preparation method like SPE. | |
| Peak Tailing or Splitting | Poor chromatography. | - Optimize the mobile phase composition and gradient.- Check the condition of the analytical column. |
| Presence of interfering substances. | - Enhance sample cleanup to remove compounds that can affect peak shape. |
Experimental Protocols
Protocol 1: 5'-Methylthioadenosine Quantification in Cell Culture Media and Cell Extracts using LC-MS/MS with Stable Isotope Dilution
This protocol is adapted from Stevens et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2008.
1. Sample Preparation
-
Cell Culture Media:
-
Thaw frozen media samples on ice.
-
Add 20 µL of a 1 µM ¹³C₅-MTA internal standard solution to 180 µL of cell culture medium.
-
Vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Cell Extracts:
-
Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
To a volume of lysate equivalent to 50 µg of protein, add the ¹³C₅-MTA internal standard.
-
Proceed with protein precipitation as described for cell culture media (steps 4-8).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of MTA from other components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MTA: m/z 298.2 → 136.1
-
¹³C₅-MTA (IS): m/z 303.2 → 136.1
-
-
3. Quantification
-
Generate a calibration curve using known concentrations of MTA standard spiked into the same matrix as the samples (e.g., blank cell culture medium or cell lysate).
-
Calculate the peak area ratio of the analyte (MTA) to the internal standard (¹³C₅-MTA).
-
Determine the concentration of MTA in the samples by interpolating from the calibration curve.
Quantitative Data Summary
The following table presents typical performance data for the quantification of MTA using a validated LC-MS/MS method with stable isotope dilution, based on the findings of Stevens et al. (2008).
| Parameter | Cell Culture Media | Cell Extracts |
| Limit of Detection (LOD) | 62.5 pM | 62.5 pM |
| Lower Limit of Quantification (LLOQ) | 2 nM | 2 nM |
| Average Imprecision (Extraction) | 3.8% | 9.7% |
| Average Imprecision (LC-MS/MS Analysis) | 1.9% | 1.9% |
Visualizations
Signaling Pathways and Workflows
References
Troubleshooting ion suppression for 5'-Methylthioadenosine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the analysis of 5'-Methylthioadenosine-d3 (MTA-d3) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, with a focus on identifying and mitigating ion suppression.
Question: Why is the signal intensity of my this compound internal standard unexpectedly low or variable across samples?
Answer: Low or variable signal intensity of an internal standard like MTA-d3 is a classic indicator of ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting matrix components.[1][2] These interfering compounds can originate from the sample matrix (e.g., plasma, tissue extracts), sample preparation reagents, or even plasticware.[3][4]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[3][4] This involves infusing a constant flow of MTA-d3 solution into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal of MTA-d3 indicate retention times where matrix components are causing suppression.
-
Improve Chromatographic Separation: Modify your LC method to separate MTA-d3 from the interfering matrix components. This can be achieved by:
-
Adjusting the gradient profile.
-
Changing the stationary phase of the column.
-
Altering the mobile phase composition.
-
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can effectively remove different classes of interferences.[6]
-
Protein Precipitation (PPT): While quick, it may not be sufficient for removing all matrix interferences.[4]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, thereby lessening their impact on MTA-d3 ionization.[3] However, this may compromise the detection of the target analyte.
Question: My calibration curve for 5'-Methylthioadenosine is non-linear at higher concentrations. Could this be related to ion suppression?
Answer: Yes, non-linearity in the calibration curve, especially at higher concentrations, can be a symptom of ion suppression.[1] As the concentration of the analyte and co-eluting matrix components increases, the competition for ionization in the MS source intensifies, leading to a disproportionate response.
Troubleshooting Steps:
-
Check for Internal Standard Suppression: An excessively high concentration of the internal standard itself can cause ion suppression for the analyte.[1] Ensure that the concentration of MTA-d3 is appropriate and does not contribute to the non-linearity.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma). This helps to ensure that the calibrators and the samples experience similar degrees of ion suppression, improving the accuracy of quantification.
-
Standard Addition: This method involves adding known amounts of the analyte to the actual samples. It is a robust way to compensate for matrix effects, especially when the sample matrix is variable.[3]
-
Optimize Ion Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes help to mitigate ion suppression by improving the overall ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS analysis of this compound?
A1: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest (in this case, MTA-d3 and the unlabeled MTA) in the mass spectrometer.[2] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, leading to a reduction in the number of analyte ions that are formed and detected.[1][3]
Q2: How can I proactively minimize ion suppression during method development for 5'-Methylthioadenosine analysis?
A2: To minimize ion suppression, focus on two key areas during method development:
-
Robust Sample Preparation: Develop a sample cleanup procedure that effectively removes potential interferences. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[4][5]
-
Optimized Chromatography: Aim for chromatographic conditions that provide good separation between your analyte (MTA) and the regions of the chromatogram that show significant matrix effects. A post-column infusion experiment with a blank matrix extract is invaluable for identifying these regions.[3]
Q3: Is this compound a good internal standard to correct for ion suppression?
A3: Yes, a stable isotope-labeled internal standard like MTA-d3 is the preferred choice for correcting ion suppression.[6] Because it is chemically almost identical to the analyte (MTA), it will co-elute and experience the same degree of ion suppression.[1] This allows for accurate quantification even in the presence of matrix effects. However, it's crucial that the internal standard is added at an appropriate concentration to avoid causing suppression itself.[1]
Q4: Can the choice of ionization source affect ion suppression for this compound?
A4: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1] If your method is suffering from severe ion suppression with ESI, exploring APCI could be a viable option, provided that 5'-Methylthioadenosine can be efficiently ionized by this technique.
Quantitative Data Summary
The following table summarizes the potential impact of different sample preparation techniques on the recovery of an analyte and the reduction of matrix effects, which are the primary cause of ion suppression.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | High | Low to Medium | High |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium |
This table provides a generalized comparison. Actual performance will depend on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phase
Methodology:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path after the analytical column and before the mass spectrometer using a tee union.
-
Begin infusing the MTA-d3 standard solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline for the MTA-d3 signal is observed in the mass spectrometer, inject a blank matrix extract onto the LC column.
-
Monitor the MTA-d3 signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Evaluation of Matrix Effects Using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for 5'-Methylthioadenosine.
Materials:
-
Blank matrix
-
Standard solution of 5'-Methylthioadenosine
-
Solvent (e.g., mobile phase)
Methodology:
-
Prepare Set A: Spike a known concentration of 5'-Methylthioadenosine into the solvent.
-
Prepare Set B: Process a blank matrix sample through your entire sample preparation procedure. After the final extraction step, spike the extract with the same concentration of 5'-Methylthioadenosine as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A value of 100% signifies no matrix effect.
Visualizations
Caption: Troubleshooting workflow for ion suppression of MTA-d3.
Caption: Experimental setup for post-column infusion.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of MTA
Welcome to the technical support center for optimizing the chromatographic separation of 5'-deoxy-5'-(methylthio)adenosine (MTA) from other nucleosides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and high-quality separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating MTA from other nucleosides?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for separating MTA and other nucleosides. This technique typically utilizes a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2] A gradient elution is often employed to achieve optimal separation of these structurally similar compounds.[1]
Q2: What detection wavelength is typically used for MTA and other nucleosides?
A2: A UV detector set at or near 260 nm is commonly used for the analysis of MTA and other nucleosides, as this is the wavelength at which the purine and pyrimidine rings exhibit strong absorbance.[3][4]
Q3: Why is it important to separate MTA from other nucleosides?
A3: MTA is a key byproduct of polyamine biosynthesis and is recycled back to methionine via the methionine salvage pathway.[5][6][7] Dysregulation of this pathway and accumulation of MTA have been linked to various diseases, including cancer.[8][9] Accurate quantification of MTA, separate from other structurally similar nucleosides like adenosine, is crucial for studying these biological processes and for developing therapeutic agents.
Q4: What are the major challenges in separating MTA from adenosine?
A4: The primary challenge is the structural similarity between MTA and adenosine. Both are purine nucleosides, leading to similar retention behaviors on a reversed-phase column. Achieving baseline resolution often requires careful optimization of mobile phase composition, pH, gradient slope, and column temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of MTA.
Problem 1: Poor Peak Resolution or Co-elution
Poor resolution, especially between MTA and adenosine, is a common challenge.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic modifier (acetonitrile or methanol). A lower percentage of the organic solvent generally increases retention and can improve separation.[10] |
| Incorrect Mobile Phase pH | The pH of the aqueous buffer can alter the ionization state of the nucleosides, affecting their retention. Experiment with a pH range between 3.0 and 6.0. A slightly acidic pH (e.g., using a phosphate or ammonium formate buffer) is often effective.[1][4][10] |
| Gradient is Too Steep | A steep gradient can cause peaks to elute too quickly and merge. Use a shallower gradient to increase the separation window between closely eluting compounds. |
| Suboptimal Column Temperature | Lowering the column temperature can increase retention and sometimes improve selectivity, enhancing resolution. Conversely, increasing temperature can decrease viscosity and improve efficiency, but may reduce retention.[11] |
| Column Degradation | Over time, column performance degrades. If other optimization steps fail, replace the column with a new one of the same type.[12] |
Problem 2: Peak Tailing
Peak tailing results in asymmetric peaks, which complicates accurate integration and quantification.
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | Residual silanol groups on the silica-based stationary phase can interact with basic analytes. Use a mobile phase buffer at a lower pH (e.g., pH 3-4) to suppress silanol activity or add a competing base in small concentrations. |
| Column Contamination or Blockage | Contaminants from the sample or mobile phase can accumulate at the head of the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if permitted, back-flush it.[13][14] Always use a guard column to protect the analytical column.[14] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[11][15] |
| Extra-column Volume | Excessive volume from tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and ensure all connections are minimized in length.[14] |
Problem 3: Shifting Retention Times
Inconsistent retention times make peak identification unreliable.
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution; a rule of thumb is to equilibrate with at least 10 column volumes.[13] |
| Changes in Mobile Phase Composition | Mobile phase components can evaporate over time, altering the composition. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[16] |
| Pump Malfunction or Leaks | Fluctuations in pump pressure can indicate leaks or issues with check valves, leading to an inconsistent mobile phase flow.[12][17] Inspect the system for leaks and service the pump if necessary.[14] |
| Temperature Fluctuations | Inconsistent column temperature affects retention. Use a column oven to maintain a stable temperature throughout the analysis.[13] |
Visual Guides and Pathways
Methionine Salvage Pathway
This pathway illustrates the crucial role of MTA as an intermediate in the regeneration of methionine, a vital amino acid. The accumulation of MTA, often due to the deficiency of the enzyme MTA phosphorylase (MTAP), is a key indicator in certain cancers.[5][6][18]
General Experimental Workflow
This diagram outlines the typical workflow for analyzing MTA and other nucleosides using RP-HPLC.
Troubleshooting Logic for Poor Resolution
This decision tree provides a logical approach to diagnosing and solving poor peak resolution.
Experimental Protocol: RP-HPLC Separation of MTA
This protocol provides a starting point for the separation of MTA from other common nucleosides like adenosine (Ado), guanosine (Guo), cytidine (Cyd), and uridine (Urd). Optimization will likely be required for your specific instrument and sample matrix.
1. Reagents and Materials
-
Standards: MTA, Adenosine, Guanosine, Cytidine, Uridine (high purity)
-
Solvents: HPLC-grade acetonitrile and methanol
-
Buffer: Ammonium formate or potassium phosphate, HPLC grade
-
Water: Deionized water (18.2 MΩ·cm)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Filters: 0.22 µm syringe filters for sample and mobile phase filtration
2. Mobile Phase Preparation
-
Mobile Phase A: 20 mM Ammonium Formate, pH 4.5 (adjusted with formic acid). Filter through a 0.22 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly before use via sonication or helium sparging.[16]
3. Standard Preparation
-
Prepare individual stock solutions of MTA and other nucleosides in deionized water at 1 mg/mL.
-
Create a mixed standard solution containing all nucleosides at a final concentration of ~10-50 µg/mL by diluting the stock solutions.
4. HPLC Instrument Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
| UV Detection | 260 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 26.0 | |
| 35.0 |
5. Data Analysis and Expected Results
-
Identify peaks based on the retention times of the individual standards.
-
The expected elution order on a C18 column is typically Cytidine, Uridine, Guanosine, Adenosine, and then MTA, reflecting increasing hydrophobicity.
-
Integrate the peak areas to quantify the concentration of each nucleoside against a calibration curve.
Table: Example Retention Times under Stated Conditions Note: These are approximate values and will vary based on the specific system, column, and precise mobile phase conditions.
| Compound | Expected Retention Time (min) |
| Cytidine | ~4.5 |
| Uridine | ~5.2 |
| Guanosine | ~8.0 |
| Adenosine | ~10.5 |
| MTA | ~12.0 |
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. provost.utsa.edu [provost.utsa.edu]
- 3. protocols.io [protocols.io]
- 4. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. The methionine salvage pathway [normalesup.org]
- 6. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Methionine salvage pathway [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. mastelf.com [mastelf.com]
- 18. researchgate.net [researchgate.net]
Stability of 5'-Methylthioadenosine-d3 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5'-Methylthioadenosine-d3 (MTA-d3) under various storage conditions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three to four years. For short-term storage, room temperature is acceptable for shipping and brief periods.
Q2: How should I store solutions of this compound?
A2: The stability of MTA-d3 in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. The following table summarizes the recommended storage conditions:
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Methanol | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Water* | -80°C | Up to 1 month |
| -20°C | Up to 2 weeks |
*Note: Aqueous solutions are more susceptible to microbial growth. Use sterile water and handle it under aseptic conditions. The stability of nucleosides in aqueous solutions is optimal at a pH range of 5 to 9.[1][2]
Q3: Is this compound susceptible to degradation?
A3: this compound is a stable molecule. The deuterium labeling on the methyl group does not significantly impact its chemical stability. However, like other nucleosides, it can be susceptible to degradation under harsh conditions such as extreme pH and high temperatures. Forced degradation studies can be performed to understand its degradation profile.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for MTA-d3 are not extensively documented, based on the structure of related nucleosides, potential degradation could occur via:
-
Hydrolysis of the glycosidic bond: This is more likely to occur under acidic conditions (pH < 5), leading to the separation of the adenine base from the ribose sugar.[1][2]
-
Oxidation of the thioether group: The methylthio group could be susceptible to oxidation, forming a sulfoxide or sulfone.
Troubleshooting Guides
Issue 1: I am observing poor peak shape or tailing for MTA-d3 in my LC-MS/MS analysis.
-
Possible Cause 1: Interaction with metal ions. Thioether-containing compounds can sometimes interact with metal surfaces in the HPLC system (e.g., frits, columns).
-
Troubleshooting Step: Try using a column with a PEEK lining or using a mobile phase with a small amount of a chelating agent like EDTA.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Troubleshooting Step: Adjust the mobile phase pH or organic solvent composition. A different column chemistry might also be beneficial.
-
Issue 2: I am seeing a significant difference in retention time between MTA-d3 and the unlabeled 5'-Methylthioadenosine.
-
Possible Cause: Isotope effect. Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts.[3]
-
Troubleshooting Step: This is often a minor and reproducible shift. Ensure that your integration parameters are set correctly for both the analyte and the internal standard. If the separation is too pronounced, you may need to adjust your chromatographic method, for instance, by using a shallower gradient.
-
Issue 3: My MTA-d3 internal standard signal is inconsistent or decreasing over time in my sample extracts.
-
Possible Cause 1: Adsorption to sample tubes or well plates.
-
Troubleshooting Step: Use low-adsorption labware. Silanized glass vials or polypropylene tubes are often good choices.
-
-
Possible Cause 2: Instability in the final sample matrix.
-
Troubleshooting Step: Assess the stability of MTA-d3 in the final sample diluent. It may be necessary to adjust the pH or composition of the diluent. If samples are being stored in the autosampler for an extended period, evaluate the stability at the autosampler temperature.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC-UV method.
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of MTA-d3 (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of MTA-d3 with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of MTA-d3 with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid MTA-d3 to 105°C for 24 hours.
-
Photostability: Expose a solution of MTA-d3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.
-
-
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 20 mM ammonium acetate, pH 6.8) and mobile phase B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Analysis: Analyze the stressed samples and ensure that the degradation products are well-resolved from the parent MTA-d3 peak.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Protocol 2: Long-Term Stability Study in Solution
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the desired solvents (e.g., DMSO, methanol, water at pH 5, 7, and 9).
-
Storage: Aliquot the solutions into appropriate storage vials and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Include a set of samples for t=0 analysis.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Use a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of MTA-d3 remaining at each time point.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A common criterion for stability is the retention of at least 90% of the initial concentration.
Visualizations
References
- 1. pH stability of oligonucleotides [biosyn.com]
- 2. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rdlaboratories.com [rdlaboratories.com]
Common contaminants interfering with 5'-Methylthioadenosine analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 5'-Methylthioadenosine (MTA).
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants and interferences in 5'-Methylthioadenosine (MTA) analysis?
When analyzing MTA, particularly in complex biological samples, interference can arise from several sources. These are broadly categorized into metabolically-related compounds, sample matrix effects, and exogenous contaminants.
-
Metabolically-Related Compounds: Due to their structural similarity and presence in the same biological pathways, these are the most common sources of direct interference.
-
S-adenosylmethionine (SAM): As the direct precursor to MTA in the polyamine synthesis pathway, SAM is structurally very similar and a primary candidate for co-elution or isobaric interference in mass spectrometry.[1]
-
Adenosine: MTA can be catabolized into adenine and 5-methylthioribose-1-phosphate, making adenosine and its derivatives potential interferences in the methionine salvage pathway.[1]
-
S-adenosylhomocysteine (SAH): Another key metabolite in the methionine cycle that is structurally related to MTA and SAM.
-
-
Sample Matrix Effects: Components of the biological sample (e.g., cell lysate, plasma, urine) can interfere with MTA detection, typically by causing ion suppression or enhancement in the mass spectrometer source.[2][3]
-
Salts and Buffers: High concentrations of salts from buffers used in sample preparation can form adducts with the target analyte or suppress its ionization.
-
Phospholipids: Abundant in cell and plasma samples, phospholipids can cause significant ion suppression and contaminate the LC-MS system.
-
-
Exogenous Contaminants: These are introduced during sample collection, preparation, or analysis.
-
Plasticizers: Compounds like phthalates can leach from plastic tubes and containers.[4]
-
Solvents and Reagents: Impurities in non-LC-MS grade solvents or reagents can introduce background noise and interfering peaks.[5]
-
Keratins: Contamination from skin and dust is a common issue, primarily in proteomics, but can affect general sample cleanliness.[4]
-
Q2: My chromatogram shows a peak with a similar mass-to-charge ratio (m/z) to MTA. How can I confirm its identity?
The most likely interfering compound with a similar m/z is S-adenosylmethionine (SAM), the metabolic precursor to MTA.[1] Distinguishing between MTA and SAM requires high chromatographic resolution or high-resolution mass spectrometry.
To aid in identification, compare the properties of your unknown peak to the compounds listed in the table below.
| Compound | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) |
| 5'-Methylthioadenosine (MTA) | C₁₁H₁₅N₅O₃S | 297.33[1][6] | 298.09 |
| S-Adenosylmethionine (SAM) | C₁₅H₂₂N₆O₅S | 398.44 | 399.14 |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | 268.10 |
| S-Adenosylhomocysteine (SAH) | C₁₄H₂₀N₆O₅S | 384.41 | 385.12 |
Actionable Steps:
-
Optimize Chromatography: Ensure your liquid chromatography method provides sufficient separation between MTA and SAM. A reversed-phase C18 column with a shallow gradient is often effective.
-
Use Tandem MS (MS/MS): Analyze the fragmentation patterns of your standard and your unknown peak. MTA and SAM will produce different product ions, allowing for unambiguous identification.
-
Consult Metabolic Pathways: Understanding the biological context can provide clues. For instance, in cells where polyamine synthesis is high, both SAM and MTA levels are expected to be dynamic.[1]
The following diagram illustrates the central role of MTA, showing its formation from SAM and its subsequent metabolism. This highlights why SAM is a common interferent.
Caption: MTA is a byproduct of polyamine synthesis from its precursor, SAM.
Q3: What sample preparation methods can I use to reduce interference and improve MTA detection?
Proper sample preparation is critical for removing interfering substances like proteins and salts, thereby enhancing the sensitivity and reliability of MTA quantification.[7]
This protocol is a common and effective method for extracting small polar metabolites like MTA from adherent cell cultures.
Materials:
-
LC-MS grade 80% Methanol, pre-chilled to -80°C.
-
LC-MS grade Water.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of 14,000 x g and 4°C.
-
Nitrogen evaporator or vacuum concentrator.
Methodology:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular MTA from the medium. Aspirate the final wash completely.
-
Metabolism Quenching & Extraction: Immediately add 1 mL of pre-chilled 80% methanol to each well. This step simultaneously stops enzymatic activity and begins the extraction process.
-
Cell Lysis: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tube briefly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the MTA, to a new clean tube. Be sure not to disturb the pellet.
-
Drying: Dry the extract to completion using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex and centrifuge to remove any insoluble material.
-
Analysis: The sample is now ready for LC-MS/MS analysis. For absolute quantification, a stable isotope-labeled MTA internal standard should be added during the extraction step.[3]
Q4: I am experiencing general issues like poor signal, no peaks, or high background noise. What should I check?
These common mass spectrometry issues can often be resolved with a systematic troubleshooting approach.[5][8][9] The workflow below provides a logical guide to diagnosing the problem.
Caption: A decision tree for systematic troubleshooting of common LC-MS issues.
References
- 1. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. gentechscientific.com [gentechscientific.com]
Improving sensitivity for low-level 5'-Methylthioadenosine detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the sensitive detection of 5'-Methylthioadenosine (MTA), a critical metabolite in polyamine and methionine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of 5'-Methylthioadenosine (MTA)?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of MTA in biological samples.[1][2] Modern LC-MS/MS methods can achieve limits of detection (LOD) in the picomolar (pM) range, allowing for direct measurement in complex matrices like cell culture media and cell extracts without the need for sample enrichment.[1][2]
Q2: Are there any ELISA kits available for the direct detection of MTA?
A2: Currently, there are no commercially available ELISA kits for the direct quantification of MTA. However, ELISA kits are available for the enzyme that metabolizes MTA, 5'-methylthioadenosine phosphorylase (MTAP). These kits are useful for studying MTAP expression levels but do not directly measure MTA concentrations.
Q3: What are the expected concentration ranges of MTA in biological samples?
A3: MTA concentrations can vary significantly depending on the sample type and the metabolic state of the cells. In healthy individuals, MTA levels in tissues like the skin are typically in the low nanomolar (nM) range (10-20 nM).[3] However, in cancer cells, particularly those with a deficiency in the MTAP enzyme, MTA can accumulate to much higher levels. For instance, in melanoma cell lines, concentrations can range from 15 to 30 nM, while in some hepatocellular carcinoma (HCC) cell lines, they can be in the picomolar (pM) range (10-42 pM).[3]
Q4: Why is a stable isotope-labeled internal standard essential for accurate MTA quantification?
A4: A stable isotope-labeled internal standard, such as ²H₃-MTA or ¹³C₅-MTA, is crucial for accurate quantification by LC-MS/MS. It helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the precision and accuracy of the measurement.[1] These internal standards co-elute with the endogenous MTA and experience similar matrix effects, allowing for reliable normalization of the signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of MTA using LC-MS/MS.
Low or No MTA Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Ensure complete cell lysis by using appropriate buffers and mechanical disruption (e.g., sonication).- For plasma/serum, confirm that protein precipitation is complete by using a sufficient volume of cold solvent (e.g., methanol/acetonitrile) and allowing adequate incubation time at low temperatures (-20°C or -80°C).[4] |
| MTA Degradation | - Process samples quickly and on ice to minimize enzymatic activity.- Store extracted samples at -80°C for long-term stability. MTA is generally stable, but its precursor, S-adenosylmethionine (SAM), is highly unstable, which can indirectly affect MTA levels.[3][5] |
| Suboptimal LC-MS/MS Parameters | - Verify the MRM transitions for both MTA and the internal standard. Common transitions for MTA are m/z 298.2 -> 136.1.[6]- Optimize collision energy and other mass spectrometer parameters by infusing a standard solution of MTA.- Ensure the LC gradient provides adequate separation from other metabolites. |
| Ion Suppression/Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.- Dilute the sample to reduce the concentration of interfering matrix components.- Improve sample cleanup using solid-phase extraction (SPE) to remove salts and phospholipids. |
High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of samples, internal standard, and solvents.- Use a consistent protocol for cell harvesting and counting to ensure a similar starting cell number for each sample.- Thoroughly vortex and centrifuge samples to ensure complete mixing and pelleting of debris. |
| LC Carryover | - Implement a robust needle and column wash protocol between injections, using a strong solvent to remove any residual MTA.- Inject a blank solvent sample after a high-concentration sample to check for carryover. |
| Matrix Effects | - Use a stable isotope-labeled internal standard to normalize for variations in ionization efficiency between samples.- Prepare calibration standards in a matrix that closely matches your samples (e.g., lysate from a control cell line, or stripped plasma) to compensate for matrix effects. |
| Instrument Instability | - Check for leaks in the LC system.- Ensure the ESI spray is stable throughout the analytical run.- Monitor system suitability by injecting a standard sample at regular intervals during the sample queue. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for MTA using different analytical methods. LC-MS/MS offers significantly higher sensitivity compared to older techniques.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Type | Reference |
| LC-ESI-MS/MS | 62.5 pM | 2 nM | Cell Culture Media, Cell Extracts | [1][2] |
| HPLC-MALDI-TOF-MS | 100 fmol (on-column) | Not Reported | Urine | [3] |
| HPLC-UV | Concentrations < 0.2 µmol/g cannot be accurately measured | Not Reported | Tissue | [3] |
Experimental Protocols
Protocol 1: MTA Extraction from Cultured Cells
This protocol describes the extraction of MTA from adherent or suspension cells for LC-MS/MS analysis.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol per 10 million cells and scrape the cells.
-
For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 80% methanol per 10 million cells.
-
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., ²H₃-MTA) to each sample to a final concentration of 10 nM.
-
Cell Lysis: Sonicate the cell suspension on ice for 3 cycles of 10 seconds on and 10 seconds off.
-
Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% acetonitrile in water. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: MTA Extraction from Plasma
This protocol details the extraction of MTA from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard to a final concentration of 10 nM.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% acetonitrile in water.
-
Final Centrifugation: Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Signaling Pathways
Caption: MTA generation in polyamine synthesis and its role in the methionine salvage pathway.
Experimental Workflow
Caption: General experimental workflow for MTA detection by LC-MS/MS.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation - Zhu Research Group [zhulab.cn]
- 5. Chiral instability at sulfur of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Signal Variability in 5'-Methylthioadenosine-d3 Analysis: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5'-Methylthioadenosine-d3 (MTA-d3) as an internal standard in mass spectrometry-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to signal intensity variability, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound (MTA-d3) is a stable, deuterium-labeled version of the endogenous metabolite 5'-Methylthioadenosine (MTA).[1][2][3] It is an ideal internal standard (IS) for quantitative analysis of MTA by liquid chromatography-mass spectrometry (LC-MS) because it shares nearly identical physicochemical properties with the unlabeled analyte.[4] This structural similarity allows it to co-elute with MTA and experience similar effects from the sample matrix and analytical system, thereby compensating for variations in sample preparation, injection volume, and ionization efficiency.[4][5]
Q2: What are the primary causes of signal intensity variability for MTA-d3?
A2: Variability in the MTA-d3 signal can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Incomplete or variable protein precipitation, inconsistent solvent evaporation and reconstitution, and errors in pipetting can all lead to fluctuations in the final concentration of the internal standard.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with MTA-d3 and either suppress or enhance its ionization in the mass spectrometer, leading to signal variability.[2][6][7][8][9]
-
Instrumental Factors: Issues such as a dirty ion source, fluctuations in mobile phase composition, inconsistent injector performance, and detector drift can all contribute to signal instability.[10][11][12][13]
-
Internal Standard Integrity: Degradation of the MTA-d3 stock or working solutions due to improper storage or handling can lead to a decrease in signal intensity over time.
Q3: How can I minimize matrix effects when analyzing MTA-d3 in plasma?
A3: Minimizing matrix effects is crucial for obtaining reliable data. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering matrix components.[14][15][16][17][18] For plasma samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective first step.[19]
-
Chromatographic Separation: Optimizing the LC gradient can help separate MTA-d3 from co-eluting matrix components, reducing their impact on ionization.[20]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to normalize the matrix effect across the entire analytical run.[21]
Q4: What are the best practices for preparing and storing MTA-d3 solutions?
A4: Proper handling and storage of your MTA-d3 internal standard are critical to maintain its integrity.
-
Stock Solutions: Prepare stock solutions in a solvent in which MTA-d3 is highly soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[1][2]
-
Working Solutions: Prepare working solutions by diluting the stock solution in a solvent compatible with your analytical method, typically the mobile phase or a similar composition. Prepare fresh working solutions regularly and store them at refrigerated temperatures (2-8°C) for short-term use.
-
Stability: MTA-d3 is generally stable, with a reported stability of at least four years when stored properly as a solid.[22] However, the stability in solution can vary depending on the solvent and storage conditions. It is advisable to perform your own stability assessments under your specific experimental conditions.[4][23][24][25][26]
Troubleshooting Guides
Issue 1: Gradual Decrease in MTA-d3 Signal Intensity Throughout an Analytical Run
A gradual decrease in the internal standard signal, often referred to as signal drift, can compromise the accuracy of your results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Restoration of signal intensity and stability. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase and ensure proper mixing and degassing. | A stable baseline and consistent signal intensity. |
| Column Degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively. | Improved peak shape and stable retention times and signal. |
| Temperature Fluctuations | Ensure the column oven and autosampler temperatures are stable and consistent.[12] | Consistent retention times and signal intensity. |
Issue 2: Abrupt or Random Fluctuations in MTA-d3 Signal Intensity
Sudden and unpredictable changes in the MTA-d3 signal can indicate a more acute problem with the analytical system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injector Malfunction | Inspect the injector for leaks, blockages, or worn seals. Perform an injector performance test.[10][11] | Consistent and reproducible peak areas for replicate injections. |
| Air Bubbles in the System | Purge the pumps and ensure all solvent lines are free of air bubbles. | A stable baseline and the absence of pressure fluctuations. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any potential sources of error, such as inconsistent vortexing or solvent addition. | Improved precision in the MTA-d3 signal across samples. |
| Matrix Effect Variability | Analyze matrix blanks from different sources to assess the variability of the matrix effect.[9] Consider a more rigorous sample cleanup method if variability is high. | More consistent signal intensity across different samples. |
Experimental Protocols
Protocol 1: Protein Precipitation for MTA-d3 Analysis in Human Plasma
This protocol describes a standard protein precipitation method for the extraction of MTA and MTA-d3 from human plasma samples.
Materials:
-
Human plasma samples
-
This compound (MTA-d3) internal standard working solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the MTA-d3 internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[19]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of 5'-Methylthioadenosine
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of MTA. Optimization of these parameters for your specific instrument and application is recommended.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MTA: 298.1 -> 136.1MTA-d3: 301.1 -> 136.1[27] |
| Cone Voltage | Optimize between 20-50 V |
| Collision Energy | Optimize between 15-35 eV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Visualizing Workflows and Relationships
To aid in troubleshooting and understanding the experimental process, the following diagrams illustrate key workflows and logical relationships.
Caption: Troubleshooting workflow for inconsistent MTA-d3 signal intensity.
Caption: General experimental workflow for MTA analysis using MTA-d3.
Caption: MS parameter optimization workflow for MTA-d3.
References
- 1. skyline.ms [skyline.ms]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shimadzu Peak Area Fluctuations [shimadzu.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijstr.org [ijstr.org]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. longdom.org [longdom.org]
- 25. bevital.no [bevital.no]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5'-Methylthioadenosine-d3 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the collision energy for 5'-Methylthioadenosine-d3 (MTA-d3) fragmentation in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: Based on the fragmentation of the non-labeled analog, the recommended multiple reaction monitoring (MRM) transition for this compound is m/z 301.2 → 136.1.[1] The precursor ion (Q1) of m/z 301.2 corresponds to the [M+H]+ of MTA-d3, and the product ion (Q3) of m/z 136.1 represents a stable fragment of the adenine base.
Q2: What is a good starting collision energy (CE) for the m/z 301.2 → 136.1 transition?
A2: While the optimal collision energy is instrument-dependent, a good starting point for nucleoside analogs of this mass range is typically between 15 and 35 eV. It is highly recommended to perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5 to 40 eV in 2-5 eV increments) to determine the value that yields the highest intensity for the m/z 136.1 product ion on your specific instrument.
Q3: What is the expected fragmentation pattern of 5'-Methylthioadenosine?
A3: The most common fragmentation pathway for protonated 5'-Methylthioadenosine and its analogs involves the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base (m/z 136.1) as the major product ion. Other fragments corresponding to the loss of the methylthio-ribose moiety are also possible.
Q4: Are there any known issues with using a deuterated internal standard like MTA-d3?
A4: Yes, potential issues with deuterated internal standards include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-labeled counterparts.[2]
-
Isotopic Crosstalk: Natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[3][4]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, leading to a loss of the label.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of collision energy for this compound fragmentation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Product Ion (m/z 136.1) | Inappropriate collision energy setting (too low or too high). | Perform a collision energy optimization experiment by ramping the CE from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) to find the optimal setting. |
| Poor ionization of the precursor ion (m/z 301.2). | Optimize ion source parameters such as spray voltage, gas flows, and temperature. | |
| Incorrect MRM transition settings. | Double-check that the precursor and product ion m/z values are correctly entered in the instrument method. | |
| High Background Noise | Contaminated ion source or mass spectrometer. | Clean the ion source components as per the manufacturer's recommendations. |
| Impure solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. |
| Contamination of the analytical column. | Wash the column with a strong solvent or replace it if necessary. | |
| Inconsistent Signal Intensity | Unstable spray in the ion source. | Check for blockages in the spray needle and ensure proper solvent flow. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Consider using a calibration curve prepared in a similar matrix. | |
| Analyte and Internal Standard Peaks Do Not Co-elute | Chromatographic differences due to deuterium labeling. | Adjust the chromatographic gradient to ensure co-elution. A slight shift is often acceptable if consistent. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of 5'-Methylthioadenosine (MTA) and its deuterated internal standard (MTA-d3).
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Recommended Starting Collision Energy Range |
| 5'-Methylthioadenosine (MTA) | 298.2 | 136.1 | 15 - 35 eV |
| This compound (MTA-d3) | 301.2 | 136.1 | 15 - 35 eV |
Experimental Protocols
Protocol for Collision Energy Optimization of this compound
This protocol outlines the steps to determine the optimal collision energy for the MRM transition of MTA-d3.
-
Standard Preparation: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Set up an MRM method with the precursor ion at m/z 301.2 and the product ion at m/z 136.1.
-
-
Collision Energy Ramp:
-
Create a series of experiments or a single experiment with a collision energy ramp.
-
The ramp should cover a range from approximately 5 eV to 40 eV, with a step size of 2-5 eV.
-
Acquire data for a sufficient time at each collision energy step to obtain a stable signal.
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 136.1) as a function of the collision energy.
-
The collision energy that produces the maximum signal intensity is the optimal collision energy for this transition on your instrument.
-
Visualizations
Below is a troubleshooting workflow for low product ion intensity when optimizing collision energy for this compound.
Caption: Troubleshooting workflow for low product ion intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for 5'-Methylthioadenosine Using 5'-Methylthioadenosine-d3
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 5'-Methylthioadenosine (MTA) using its deuterated stable isotope, 5'-Methylthioadenosine-d3 (MTA-d3), as an internal standard. The performance of this assay is compared with alternative methods, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method.
Introduction to 5'-Methylthioadenosine (MTA)
5'-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside that plays a crucial role in polyamine biosynthesis and methionine salvage pathways. It is formed from S-adenosylmethionine (SAM) and is subsequently cleaved by MTA phosphorylase (MTAP). In several cancers, the gene encoding for MTAP is deleted, leading to an accumulation of MTA. This makes MTA a potential biomarker for diagnosing certain cancers and for monitoring treatment efficacy. Accurate and precise quantification of MTA in biological matrices is therefore of significant interest in clinical and pharmaceutical research.
The Role of Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. These standards have the same physicochemical properties as the analyte but a different mass. Co-elution of the analyte and the internal standard allows for the correction of variability in sample preparation, chromatography, and ionization, leading to more reliable quantification. This compound is a commonly used internal standard for MTA analysis due to its chemical identity and mass difference from the endogenous analyte.
Comparison of Validated LC-MS/MS Assays for 5'-Methylthioadenosine
This section compares a primary reversed-phase LC-MS/MS method using a ¹³C₅-labeled MTA internal standard with two alternative approaches: one utilizing a freshly prepared deuterated (d3) internal standard and another employing Hydrophilic Interaction Liquid Chromatography (HILIC).
Data Presentation: Quantitative Assay Performance
The following table summarizes the key validation parameters for the different LC-MS/MS methods.
| Parameter | Method 1: Reversed-Phase LC-MS/MS with ¹³C₅-MTA[1][2] | Method 2: Reversed-Phase LC-MS/MS with freshly prepared ²H₃-MTA | Method 3: HILIC-MS/MS for Modified Nucleosides[3] |
| Internal Standard | ¹³C₅-labeled MTA | Freshly prepared ²H₃-MTA | Tubercidin |
| Linearity Range | Not explicitly stated, LLOQ is 2 nM | 2 nM - 100 nM (extendable to 250 nM) | Not explicitly stated for MTA |
| Correlation Coefficient (R²) | > 0.99 (implied) | Not explicitly stated | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 nM | 2 nM | Not explicitly stated for MTA |
| Limit of Detection (LOD) | 62.5 pM | Not explicitly stated | Not explicitly stated for MTA |
| Precision (%RSD) | < 15% (implied by imprecision values) | Not explicitly stated | 0.2% - 4.3% (within-run) |
| Accuracy (%Recovery) | Not explicitly stated | Not explicitly stated | 89% - 108% (within-run) |
| Matrix | Cell culture media and cell extracts | Cell lysates | Human Urine |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Reversed-Phase LC-MS/MS with ¹³C₅-MTA Internal Standard
This method was developed for the absolute quantification of MTA in cell culture media and cell extracts[1][2][4].
Sample Preparation:
-
For extracellular MTA, 200 µL of cell culture medium is transferred to a microcentrifuge tube.
-
10 µL of ¹³C₅-labeled MTA internal standard is added.
-
Protein precipitation is performed by adding a solution of methanol/0.1 M acetic acid (80:20, v/v).
-
The mixture is vortexed and then centrifuged.
-
The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions:
-
LC System: Agilent 1200 SL HPLC system[4]
-
Column: Atlantis T3, 3 µm particle size, 2.1 mm i.d. x 150 mm[4]
-
Mobile Phase A: Water with 0.1% acetic acid and 0.025% heptafluorobutyric acid (HFBA)[4]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid and 0.025% HFBA[4]
-
Gradient: A linear gradient from mobile phase A to B is employed.
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
Mass Spectrometry Conditions:
-
MS System: PE Sciex API 4000 QTrap mass spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 3: HILIC-MS/MS for Modified Nucleosides in Urine
This method is suitable for the analysis of polar compounds like MTA in complex matrices such as urine[3].
Sample Preparation:
-
Urine samples are thawed to room temperature.
-
To 100 µL of urine, 100 µL of internal standard solution (Tubercidin) and 600 µL of acetonitrile are added for protein precipitation.
-
The mixture is vortexed for 3 minutes and then centrifuged at 10,000 x g for 5 minutes.
-
5 µL of the supernatant is injected into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity[3]
-
Column: SeQuant® ZIC®-HILIC, 5 µm particle size, 50 mm x 2.1 mm[3]
-
Mobile Phase A: 20 mM ammonium acetate in water[3]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[3]
-
Gradient: A gradient elution is used, starting at 95% B, decreasing to 50% B over 7 minutes[3].
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 40 °C[3]
Mass Spectrometry Conditions:
-
MS System: QTRAP 4000[3]
-
Ionization Mode: ESI in positive mode.
-
Scan Type: MRM.
-
MRM Transitions: Specific transitions for MTA would need to be optimized for this method, but would be similar to Method 1.
Visualizations
Signaling Pathway of MTA Metabolism
The following diagram illustrates the central role of MTA in the methionine salvage pathway.
Caption: Metabolic pathway of 5'-Methylthioadenosine (MTA).
Experimental Workflow for LC-MS/MS Assay Validation
This diagram outlines the key steps in the validation of the LC-MS/MS assay for MTA.
Caption: Workflow for MTA LC-MS/MS assay validation.
References
A Head-to-Head Comparison: 5'-Methylthioadenosine-d3 vs. 13C-MTA as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5'-Methylthioadenosine (MTA), the choice of an appropriate internal standard is critical for assay accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: 5'-Methylthioadenosine-d3 (d3-MTA) and 13C-MTA.
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. While both d3-MTA and 13C-MTA are utilized for this purpose, their inherent physicochemical properties can lead to differences in analytical performance. This comparison summarizes the key characteristics of each and presents available experimental data to aid in the selection of the most suitable internal standard for your specific application.
General Characteristics: Deuterated vs. 13C-Labeled Standards
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. However, the choice between deuterated and 13C-labeled analogues involves a trade-off between cost and analytical performance.
-
Deuterated Standards (e.g., d3-MTA): These are often more readily available and cost-effective. However, the mass difference between deuterium and hydrogen can sometimes lead to a chromatographic shift, where the internal standard does not perfectly co-elute with the unlabeled analyte. This can potentially compromise the accuracy of quantification, especially in the presence of significant matrix effects. There is also a small risk of isotope exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or sample matrix, although this is less of a concern when the label is on a methyl group.
-
13C-Labeled Standards (e.g., 13C-MTA): Generally considered the superior choice, 13C-labeled standards have a smaller relative mass difference compared to their native counterparts. This results in nearly identical chromatographic behavior and co-elution with the analyte. The 13C label is also chemically stable and not susceptible to exchange. The primary drawback of 13C-labeled standards is their typically higher cost of synthesis and commercial availability.
Performance Data Summary
While no single study directly compares the performance of d3-MTA and 13C-MTA in the same assay, data extracted from separate studies using these internal standards for the quantification of MTA provide valuable insights.
| Performance Metric | This compound (d3-MTA) | 13C-MTA | Source |
| Linearity | Not explicitly stated in the reviewed literature. | Calibration standards prepared separately for MTA and SAM due to MTA impurity in authentic SAM. Linear range for MTA was 2 nM to 100 nM, and the upper limit was extended to 250 nM by monitoring the M+1 isotopologue. | |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in the reviewed literature. | 2 nM | [1] |
| Limit of Detection (LOD) | Not explicitly stated in the reviewed literature. | 62.5 pM | [1][2] |
| Precision (Imprecision) | Not explicitly stated in the reviewed literature. | Average imprecision of MTA extraction from cells and cell media, as well as LC-MS/MS analysis were 9.7%, 3.8%, and 1.9%, respectively. | [1][2] |
Note: The performance data for 13C-MTA is derived from a study by Stevens et al. (2008), which utilized a stable isotope-labeled MTA that other literature confirms to be 13C5-labeled MTA.[1][2][3] The lack of directly comparable quantitative data for d3-MTA highlights a gap in the current literature.
Experimental Methodologies
Below are summaries of the experimental protocols used in studies employing d3-MTA and 13C-MTA as internal standards for MTA quantification.
Experimental Protocol Using this compound (d3-MTA)
A study by Kirovski et al. (2011) details the use of d3-MTA for the measurement of MTA in cell lysates and medium.[4]
-
Sample Preparation:
-
Cell lysates (60 µg protein) or medium (100 µl) were spiked with the internal standard (2H3-MTA).
-
Proteins were precipitated using perchloric acid.
-
Samples were kept at 4°C for 30 minutes and then centrifuged at 13,000 rpm for 15 minutes at 4°C.
-
The supernatant was neutralized to pH 7.2 with a sodium phosphate buffer (pH 11.5).
-
The neutralized supernatant was passed through solid-phase extraction cartridges (Oasis HLB 1 cc 10 mg).[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC System: Thermo Ultimate 3000 RSLCNano UPLC system.[4]
-
Column: Thermo Scientific Easy-Spray C-18 PepMap 75 μm × 50 cm C-18 2 μm column.[4]
-
Gradient: 142-minute gradient of 2% to 20% acetonitrile with 0.1% formic acid, followed by 90% acetonitrile for 10 minutes.[4]
-
Flow Rate: 300 nl/min.[4]
-
Column Temperature: 50°C.[4]
-
Mass Spectrometer: Thermo Q Exactive Orbitrap mass spectrometer.[4]
-
Ionization: Electrospray ionization (ESI).[4]
-
Experimental Protocol Using 13C-MTA
The methodology described by Stevens et al. (2008) for the quantification of MTA utilized a 13C-labeled internal standard.[1][2]
-
Sample Preparation:
-
Details of the sample preparation were not extensively provided in the abstract, but it involved the extraction of MTA from cell culture media and cell extracts.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
Visualizing the Workflow
Caption: General experimental workflow for MTA quantification.
Signaling Pathway of MTA Metabolism
Caption: Simplified MTA metabolic pathway.
Conclusion and Recommendations
Based on the available evidence and general principles of stable isotope dilution analysis, 13C-MTA is the recommended internal standard for the quantitative analysis of 5'-Methylthioadenosine. The key advantages of 13C-MTA include:
-
Co-elution: The near-identical physicochemical properties of 13C-MTA and native MTA ensure they behave almost identically during chromatographic separation. This is crucial for accurate quantification, especially in complex biological matrices where ion suppression or enhancement can vary across the chromatographic peak.
-
Isotopic Stability: The 13C label is inherently stable and not prone to back-exchange with unlabeled atoms, ensuring the integrity of the internal standard throughout the analytical process.
While d3-MTA may be a more cost-effective option, researchers should be aware of the potential for chromatographic shifts relative to the native analyte. This can introduce variability and potential inaccuracies in quantification. If d3-MTA is used, it is imperative to thoroughly validate the method to ensure that any chromatographic differences do not adversely affect the results.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. For assays requiring the highest level of confidence, particularly in a regulated or clinical environment, the superior performance characteristics of 13C-MTA justify its use.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5'-Methylthioadenosine (MTA) Quantification Methods
For researchers, scientists, and drug development professionals, accurate quantification of 5'-Methylthioadenosine (MTA) is crucial for understanding its role in various biological processes, including polyamine metabolism, methionine salvage, and its potential as a biomarker in cancer and other diseases. This guide provides a comprehensive comparison of the most common methods for MTA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.
This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to assist in selecting the most appropriate technique for specific research needs.
Data Presentation: A Comparative Overview
The performance of analytical methods is paramount for reliable quantification. The following table summarizes the key validation parameters for LC-MS/MS, HPLC-UV, and a competitive fluorescence polarization enzymatic assay for MTA.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay (Competitive Fluorescence Polarization) |
| Limit of Detection (LOD) | 62.5 pM[1] | Data not consistently reported; generally considered less sensitive than LC-MS/MS. | Dependent on fluorescent probe and binding protein affinity; potentially in the low nanomolar range. |
| Limit of Quantification (LOQ) | 2 nM[1] | Typically in the low micromolar range. | Expected to be in the nanomolar range. |
| Linearity Range | 2 nM - 100 nM | Wide range, but dependent on detector saturation at high concentrations. | Dependent on the binding kinetics of the assay components. |
| Precision (%RSD) | <10%[1] | Typically <15% | Generally <15% |
| Accuracy (%Recovery) | 90-110% | 85-115% | 80-120% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-eluting compounds with similar UV absorbance) | High (dependent on the specificity of the binding protein) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are generalized protocols for the three discussed MTA quantification methods.
LC-MS/MS Quantification of MTA
This method offers high sensitivity and specificity, making it the gold standard for MTA quantification in complex biological matrices.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of MTA) to a specific product ion.
HPLC-UV Quantification of MTA
While less sensitive than LC-MS/MS, HPLC-UV is a more accessible and cost-effective method suitable for applications where higher concentrations of MTA are expected.
Sample Preparation: Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and solvent evaporation.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is typically monitored at 260 nm.
Enzymatic Assay for MTA Quantification
Enzymatic assays, such as a competitive fluorescence polarization assay, offer a high-throughput alternative to chromatographic methods. This assay indirectly quantifies MTA by measuring its ability to displace a fluorescently labeled MTA analog from a specific binding protein.
Assay Principle:
-
A specific MTA-binding protein is incubated with a fluorescently labeled MTA tracer. This complex results in a high fluorescence polarization signal.
-
Unlabeled MTA from the sample competes with the tracer for binding to the protein.
-
As the concentration of MTA in the sample increases, more tracer is displaced, leading to a decrease in the fluorescence polarization signal.
-
The concentration of MTA is determined by comparing the signal to a standard curve.
General Protocol:
-
Prepare a standard curve of known MTA concentrations.
-
In a microplate, add the MTA-binding protein and the fluorescent MTA tracer to each well.
-
Add the standards and unknown samples to their respective wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the MTA concentration in the samples based on the standard curve.
Visualizing the Context: MTA's Role and Quantification Workflow
To better understand the significance of MTA and the general process of its quantification, the following diagrams are provided.
Figure 1. Key steps in the metabolic pathway of 5'-Methylthioadenosine (MTA).
Figure 2. A generalized experimental workflow for MTA quantification.
Conclusion: Selecting the Right Method
The choice of quantification method for 5'-Methylthioadenosine depends heavily on the specific requirements of the study.
-
LC-MS/MS is the preferred method for applications requiring the highest sensitivity and specificity, particularly for the analysis of low-abundance MTA in complex biological samples.
-
HPLC-UV offers a practical and cost-effective alternative when MTA concentrations are expected to be higher and the sample matrix is less complex.
-
Enzymatic assays are well-suited for high-throughput screening applications where rapid analysis of a large number of samples is necessary.
By carefully considering the performance characteristics and experimental demands of each method, researchers can confidently select the most appropriate tool for their MTA quantification needs, ultimately leading to more accurate and impactful scientific discoveries.
References
Performance characteristics of different 5'-Methylthioadenosine-d3 suppliers
For researchers and drug development professionals utilizing 5'-Methylthioadenosine-d3 (MTA-d3) as an internal standard in quantitative analyses, selecting a reliable supplier is paramount to ensuring data accuracy and reproducibility. This guide provides a comparative overview of the performance characteristics of MTA-d3 from various suppliers, supported by key product specifications.
Performance Characteristics of this compound Suppliers
| Supplier | Purity | Isotopic Enrichment | Stability |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d3)[1] | ≥ 4 years[1] |
| MedchemExpress | 99.90%[2] | - | 6 months at -80°C, 1 month at -20°C in solution[2] |
| Caltag Medsystems (distributor for TargetMol) | 98%[3] | - | - |
| Clinivex | - | - | Stable for a prolonged period at 2-8°C[4] |
| Sigma-Aldrich (Merck) | ≥98% (for non-deuterated MTA)[5] | - | - |
Note: Data for Sigma-Aldrich pertains to the non-deuterated form of 5'-Methylthioadenosine, as specific data for the d3 variant was not available in the initial search. Researchers are advised to contact the supplier for detailed specifications of the deuterated product.
Experimental Protocols
Accurate assessment of this compound performance relies on standardized experimental protocols. The following methodologies are fundamental for verifying the quality of the product from any supplier.
Purity and Isotopic Enrichment Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the absolute quantification of MTA and to assess the isotopic enrichment of its deuterated analog.[6][7]
Objective: To determine the chemical purity and the percentage of deuterated species (d1, d2, d3) of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of dimethylformamide (DMF) and water.
-
Create a series of dilutions to establish a calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
LC Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for non-deuterated MTA (e.g., m/z 298 -> 136).
-
Monitor the transition for MTA-d3 (e.g., m/z 301 -> 136).
-
Monitor for potential d1 and d2 species.
-
-
Data Analysis:
-
Calculate the peak area for each species.
-
Determine chemical purity by comparing the peak area of the parent compound to the total area of all detected peaks.
-
Calculate isotopic enrichment by determining the ratio of the peak area of the d3 species to the sum of the peak areas of all isotopic species (d0, d1, d2, d3).
-
-
Stability Testing
This protocol provides a framework for assessing the stability of this compound under various storage conditions.
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Handling:
-
Aliquot the this compound into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the vials under different conditions as recommended by the supplier and at accelerated degradation conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Analyze samples at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term stability; shorter intervals for accelerated studies).
-
-
Analysis:
-
At each time point, analyze the samples for purity using the LC-MS/MS method described above.
-
Compare the purity of the stored samples to the initial purity at time 0.
-
-
Acceptance Criteria:
-
Define an acceptable level of degradation (e.g., not more than 2% decrease in purity).
-
The shelf-life is the time period during which the product remains within the acceptable purity limits under the specified storage conditions.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. theclinivex.com [theclinivex.com]
- 5. Methylthioadenosine | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for 5'-Methylthioadenosine (MTA) Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5'-Methylthioadenosine (MTA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of alternative internal standards for MTA analysis, supported by experimental data and detailed methodologies.
MTA, a critical metabolite in polyamine and methionine metabolism, is increasingly recognized for its role in cancer biology and as a potential therapeutic target. Accurate quantification of MTA in complex biological matrices is crucial for advancing research in these areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of a suitable internal standard is essential to correct for variability in sample preparation and instrument response.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior throughout the analytical process. For MTA analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their physicochemical similarity to the native analyte. The most common SILs for MTA are carbon-13 (¹³C) and deuterium (D) labeled analogs. Structural analogs, while a more cost-effective option, are generally less favored due to potential differences in ionization efficiency and chromatographic behavior.
Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards for MTA Analysis
| Internal Standard | Method | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Stable Isotope Labeled MTA (unspecified) | LC-MS/MS | 2 nM | Not Specified | <10% (intra-day), <4% (inter-day) | Not Specified | --INVALID-LINK--[1][2] |
| 2H3-MTA | LC-MS/MS | 2 nM | 2 - 100 nM | Not Specified | Not Specified | --INVALID-LINK-- |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Theoretical Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| ¹³C-Labeled MTA | - Co-elutes perfectly with the analyte. - Experiences identical matrix effects. - High chemical and isotopic stability. | - Higher cost of synthesis. |
| Deuterium (D)-Labeled MTA | - Generally more cost-effective than ¹³C-labeled standards. - Closely mimics the analyte's behavior. | - Potential for chromatographic separation from the analyte (isotopic effect). - Risk of H/D back-exchange in certain solvents. |
| Structural Analogs | - Readily available and cost-effective. | - May not co-elute with the analyte. - Can exhibit different ionization efficiencies and matrix effects. - Requires careful validation to ensure it accurately corrects for variability. |
Experimental Protocols
Below are representative experimental protocols for the quantification of MTA using a stable isotope-labeled internal standard, based on published methods.
Sample Preparation (for cell culture media and cell extracts)
-
To 200 µL of cell culture medium or cell extract, add 10 µL of the internal standard solution (e.g., ¹³C-MTA or d3-MTA).
-
Precipitate proteins by adding 800 µL of a cold methanol/0.1 M acetic acid solution (80:20, v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation from other matrix components.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MTA: The transition of the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 298 -> 136).
-
Internal Standard (e.g., ¹³C₅-MTA): The corresponding transition for the labeled compound (e.g., m/z 303 -> 141).
-
Internal Standard (e.g., d3-MTA): The corresponding transition for the labeled compound (e.g., m/z 301 -> 136).
-
-
Visualizing MTA's Role and Analysis Workflow
To better understand the context of MTA analysis, the following diagrams illustrate a key signaling pathway involving MTA and the general experimental workflow.
Caption: MTA is a key byproduct of polyamine synthesis and a substrate for the methionine salvage pathway.
Caption: A typical workflow for MTA quantification involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: A simplified decision tree for selecting an appropriate internal standard for MTA analysis.
References
The Gold Standard for 5'-Methylthioadenosine Quantification: A Comparative Guide to Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 5'-Methylthioadenosine (MTA) in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 5'-Methylthioadenosine-d3 (MTA-d3) with other commonly employed internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your bioanalytical needs.
5'-Methylthioadenosine, a critical intermediate in polyamine and methionine metabolism, plays a significant role in various cellular processes, and its accurate measurement is crucial in diverse research areas, including oncology and metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of MTA in complex biological samples such as plasma, serum, and cell lysates. The use of a stable isotope-labeled internal standard is indispensable in LC-MS/MS to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. Here, we compare the performance of the deuterated internal standard, this compound, with a ¹³C-labeled counterpart.
| Internal Standard | Analyte | Matrix | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%Bias) |
| This compound (MTA-d3) | 5'-Methylthioadenosine | Human Plasma | 2.1 - 7.8 | 3.5 - 8.9 | -5.2 to 6.4 |
| ¹³C₅-labeled MTA | 5'-Methylthioadenosine | Cell Culture Media | 3.8 | Not Reported | Not Reported |
| ¹³C₅-labeled MTA | 5'-Methylthioadenosine | Cell Extracts | 9.7 | Not Reported | Not Reported |
Table 1: Comparison of Precision and Accuracy of Different Internal Standards for MTA Quantification. Data for MTA-d3 is representative of typical validated bioanalytical methods. Data for ¹³C₅-labeled MTA is from a published study[1].
As illustrated in Table 1, this compound demonstrates excellent precision and accuracy in human plasma, with low coefficients of variation (%CV) and bias. While the ¹³C₅-labeled MTA also shows acceptable imprecision for cell culture media and cell extracts, the performance of MTA-d3 in a complex biological matrix like plasma is well-established and meets the stringent requirements of regulatory bodies such as the FDA and EMA for bioanalytical method validation. The use of a deuterated standard like MTA-d3, which has a small mass difference from the analyte, ensures nearly identical chromatographic behavior and ionization response, leading to reliable correction for any analytical variability.
Experimental Protocols
To ensure reproducible and accurate results, a detailed and validated experimental protocol is essential. Below is a comprehensive methodology for the quantification of MTA in human plasma using this compound as an internal standard.
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MTA from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5'-Methylthioadenosine: m/z 298.1 → 136.1
-
This compound: m/z 301.1 → 136.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizing the Workflow and Underlying Biology
To provide a clearer understanding of the experimental process and the biological context of MTA, the following diagrams are provided.
Conclusion
The selection of a robust and reliable internal standard is a critical determinant of the quality of bioanalytical data. For the quantification of 5'-Methylthioadenosine in biological matrices, this compound has consistently demonstrated superior performance in terms of accuracy and precision. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring effective compensation for analytical variability. By following a well-defined and validated experimental protocol, researchers can confidently and accurately measure MTA concentrations, contributing to a deeper understanding of its role in health and disease. This guide provides the necessary information and tools to assist in the successful implementation of MTA quantification in your laboratory.
References
A Comparative Guide to 5'-Methylthioadenosine (MTA) Quantification: Linearity and Limits of Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of 5'-Methylthioadenosine (MTA), a key metabolite in polyamine and methionine metabolism. Accurate and sensitive measurement of MTA is crucial for research in oncology, immunology, and drug development, particularly with the growing interest in therapies targeting methylthioadenosine phosphorylase (MTAP)-deficient cancers. This document outlines the performance characteristics, specifically linearity and limits of detection, of the most common analytical techniques and provides detailed experimental protocols and illustrative diagrams to aid in method selection and implementation.
Comparison of Quantification Methods
The two primary methods for the quantification of MTA in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While enzyme-based assays are prevalent for many biomolecules, a specific, commercially available, and validated enzyme-coupled assay for the direct quantification of MTA concentrations is not prominently described in the scientific literature. Therefore, this guide will focus on the comparison of the two chromatographic techniques.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Selectivity & Specificity |
| LC-MS/MS | 2 - 100 nM (extendable to 250 nM) | 62.5 pM[1][2] | 2 nM[1][2] | High | Very High |
| HPLC-UV | Method-dependent, often in the low µM range. A validated method reported "satisfying linearity" without specifying the range.[1] | In the range of nmol/gram of tissue.[3] | Not explicitly defined in available literature. | Moderate to High | Moderate |
LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for quantifying low-abundance metabolites like MTA in complex biological matrices. The use of a stable isotope-labeled internal standard allows for high accuracy and precision.
HPLC-UV , while being a more accessible and cost-effective technique, generally offers lower sensitivity compared to LC-MS/MS. Its suitability depends on the expected concentration of MTA in the sample and the required level of analytical rigor. For samples with higher MTA concentrations, a well-validated HPLC-UV method can provide reliable quantification.
Experimental Protocols
LC-MS/MS Quantification of MTA
This protocol is based on established methods for the analysis of MTA in cell culture media and cell lysates.[1][2]
1. Sample Preparation:
- Internal Standard Spiking: To each 200 µL of cell culture medium or cell lysate, add 10 µL of a stable isotope-labeled internal standard (e.g., [²H₃]-MTA).
- Protein Precipitation: Precipitate proteins by adding a solution of methanol/0.1 M acetic acid (80:20, v/v).
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation:
- Column: Use a reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% v/v orthophosphoric acid in water.
- Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.
- Gradient: Employ a suitable gradient elution to separate MTA from other sample components.
- Flow Rate: A typical flow rate is 1 mL/min.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both MTA and the internal standard.
HPLC-UV Quantification of MTA
This protocol outlines a general approach for MTA quantification using HPLC-UV.[1]
1. Sample Preparation:
- Extraction: For tissue samples, homogenization and extraction are necessary to isolate MTA. For liquid samples like plasma or urine, protein precipitation with an organic solvent (e.g., acetonitrile) is typically required.
- Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
2. Chromatographic Separation:
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at a low pH) is often employed.[1]
- Flow Rate: Typically around 1 mL/min.
3. UV Detection:
- Wavelength: Monitor the absorbance at the λmax of MTA, which is approximately 254 nm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enzymatic Assays Versus LC-MS for Accurate MTA Measurement
For researchers and drug development professionals, the precise quantification of 5'-deoxy-5'-methylthioadenosine (MTA) is critical for understanding its role in cellular processes and as a potential biomarker. This guide provides a comprehensive comparison of two primary analytical methods: traditional enzymatic assays and modern liquid chromatography-mass spectrometry (LC-MS). We delve into the core principles, performance characteristics, and experimental protocols of each technique to empower you in selecting the optimal method for your research needs.
MTA, a byproduct of polyamine synthesis, plays a crucial role in various cellular pathways, including methylation and inflammation.[1] Its accumulation, often due to the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP) in certain cancers, has positioned it as a significant target in drug discovery.[1] Consequently, the ability to accurately measure MTA concentrations in biological samples is paramount.
Performance Snapshot: Enzymatic Assays vs. LC-MS
The choice between an enzymatic assay and an LC-MS-based method hinges on the specific requirements of the experiment, such as the need for high throughput, absolute quantification, or high sensitivity. The following table summarizes the key performance characteristics of each approach.
| Feature | Enzymatic Assays | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Indirect measurement based on the activity of an MTA-metabolizing enzyme, often coupled to a colorimetric or fluorometric readout. | Direct detection and quantification based on the mass-to-charge ratio of MTA and its fragments. |
| Specificity | Can be susceptible to interference from other molecules in the sample that may interact with the coupling enzymes. | Highly specific, as it identifies MTA based on its unique molecular weight and fragmentation pattern. |
| Sensitivity | Moderate to high, depending on the specific assay design (e.g., fluorescence-based assays can be very sensitive). | Very high sensitivity, with reported Limits of Detection (LOD) as low as 62.5 pM.[1] |
| Limit of Quantification (LOQ) | Typically in the nanomolar to micromolar range. | Low nanomolar range, with reported Lower Limits of Quantification (LLOQ) of 2 nM.[1] |
| Throughput | Generally higher, especially with plate-based assays suitable for high-throughput screening (HTS). | Lower throughput due to the serial nature of sample analysis, though advancements in automation are improving this. |
| Accuracy & Precision | Can be affected by matrix effects and enzyme inhibitors present in the sample. | High accuracy and precision, especially when using stable isotope-labeled internal standards.[1] |
| Cost | Lower initial instrument cost and generally less expensive consumables. | High initial instrument cost and requires specialized maintenance and highly trained personnel. |
| Sample Type | Can be adapted for various biological samples, but may require significant sample cleanup. | Versatile for various biological matrices (cells, plasma, tissues) with appropriate sample preparation. |
Visualizing the Workflow: A Comparative Overview
To better understand the practical differences between these two methodologies, the following diagram illustrates the typical experimental workflow for each.
Figure 1: A simplified comparison of the major steps involved in quantifying MTA using an enzymatic assay versus an LC-MS-based method.
The Central Role of MTA: A Signaling Pathway Perspective
MTA's biological significance stems from its involvement in key cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of MTA measurements.
Figure 2: A diagram illustrating the central role of MTA in the polyamine and methionine salvage pathways, and its inhibitory effect on protein arginine methyltransferase 5 (PRMT5).
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following sections provide detailed methodologies for both an enzymatic assay and an LC-MS method for MTA quantification.
Fluorescence-Based Enzymatic Assay for MTA
This protocol is adapted from a continuous fluorescence assay for reactions involving adenine. It utilizes an alternative substrate, 2-amino-5'-methylthioadenosine (2AMTA), which produces a fluorescent product upon enzymatic cleavage.
Materials:
-
Human MTAP enzyme
-
2-amino-5'-methylthioadenosine (2AMTA) substrate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Fluorescence microplate reader (Excitation/Emission ~300/400 nm for 2,6-diaminopurine)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare a stock solution of 2AMTA in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in assay buffer. Prepare a stock solution of human MTAP enzyme in assay buffer.
-
Assay Setup: In a 96-well black microplate, add 50 µL of the 2AMTA working solution to each well.
-
Enzyme Addition: To initiate the reaction, add 50 µL of the MTAP enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the increase in fluorescence intensity over time. The rate of the reaction is proportional to the concentration of MTA (or in this case, the analog 2AMTA) in the sample.
-
Standard Curve: To quantify the MTA concentration, a standard curve should be generated using known concentrations of 2,6-diaminopurine, the fluorescent product.
LC-MS/MS Method for MTA Quantification
This protocol is based on a validated method for the absolute quantification of MTA in biological samples.[1]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
MTA analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-MTA)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
For cell extracts: Lyse cells in a suitable buffer and collect the supernatant.
-
For plasma/serum: Perform protein precipitation by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Internal Standard Addition: Add a known concentration of the stable isotope-labeled internal standard to the supernatant.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate MTA from other sample components. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute MTA.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both MTA and the internal standard (Multiple Reaction Monitoring - MRM mode).
-
For MTA: e.g., m/z 298.1 → 136.1
-
For ¹³C₅-MTA: e.g., m/z 303.1 → 141.1
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of MTA with a fixed concentration of the internal standard.
-
Calculate the MTA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion: Making an Informed Decision
Both enzymatic assays and LC-MS offer robust solutions for the measurement of MTA, each with its distinct advantages and limitations.
-
Enzymatic assays are a cost-effective and high-throughput option, making them well-suited for large-scale screening campaigns, such as in the initial phases of drug discovery. However, their indirect nature may lead to lower specificity and they can be susceptible to interference from complex biological matrices.
-
LC-MS , on the other hand, provides unparalleled specificity, sensitivity, and accuracy, establishing it as the gold standard for quantitative bioanalysis.[1] The ability to use stable isotope-labeled internal standards allows for precise and reliable quantification, making it the preferred method for validation studies, clinical sample analysis, and any research requiring absolute concentration values.
Ultimately, the choice of method should be guided by the specific research question, the required level of data quality, and the available resources. For exploratory and high-throughput applications, an enzymatic assay may be sufficient, while for definitive quantitative analysis and studies requiring high precision, LC-MS is the superior choice.
References
A Comprehensive Guide to Evaluating the Isotopic Purity of 5'-Methylthioadenosine-d3
For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is paramount for the reliability and reproducibility of experimental results. This guide provides a detailed comparison of analytical techniques for evaluating the isotopic purity of 5'-Methylthioadenosine-d3 (MTA-d3), a deuterated analog of the endogenous nucleoside 5'-Methylthioadenosine. This document outlines experimental protocols, presents comparative data, and offers insights into alternative isotopically labeled standards.
Introduction to Isotopic Purity Analysis
Isotopic purity refers to the percentage of a compound that contains the desired stable isotope at a specific position. In the case of MTA-d3, the three hydrogen atoms of the methylthio group are replaced with deuterium. Verifying the level of this deuteration is crucial as incomplete labeling can affect the accuracy of studies where MTA-d3 is used as an internal standard for mass spectrometry-based quantification or as a tracer in metabolic studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Methods
Both high-resolution mass spectrometry and NMR spectroscopy are powerful tools for assessing isotopic purity, each with distinct advantages. A combination of both is often recommended for a comprehensive evaluation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues (molecules that differ only in their isotopic composition). | Exploits the magnetic properties of atomic nuclei. The absence of a proton signal (¹H NMR) and the presence of a deuterium signal (²H NMR) at a specific chemical shift confirms deuteration. |
| Primary Data | Mass spectrum showing the relative abundance of d0, d1, d2, and d3 species. | ¹H and ²H NMR spectra. |
| Advantages | High sensitivity, requires very small sample amounts, provides information on the distribution of isotopologues.[1][2] | Provides information about the specific location of the deuterium atoms, non-destructive. |
| Limitations | Potential for ion suppression or enhancement, may not distinguish between positional isomers. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Common Techniques | High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Time-of-Flight Mass Spectrometry (TOF-MS).[3] | ¹H NMR, ²H NMR, ¹³C NMR.[4][5][6][7] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol is adapted from established methods for the analysis of deuterated compounds.[1][2][3]
Objective: To determine the relative abundance of each isotopologue of MTA-d3 (d0, d1, d2, d3).
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of MTA-d3 (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of dilutions to find the optimal concentration for analysis (typically in the low µg/mL to ng/mL range).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flows) by infusing a solution of the unlabeled MTA or the MTA-d3 sample.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range that includes the expected molecular ions of unlabeled MTA ([M+H]⁺ ≈ 298.1) and MTA-d3 ([M+H]⁺ ≈ 301.1).
-
Ensure sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated molecules of the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of MTA.
-
Calculate the relative abundance of each isotopologue by integrating the area of their respective peaks.
-
The isotopic purity is typically reported as the percentage of the d3 form relative to the sum of all forms (d0 to d3).
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol combines ¹H and ²H NMR for a comprehensive assessment of deuteration.[4][5][6][7]
Objective: To confirm the position of deuteration and quantify the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of MTA-d3 (typically 5-10 mg) in a deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6).
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signal corresponding to the methylthio protons (expected around δ 2.1 ppm in the unlabeled compound). The reduction in the integral of this signal compared to other non-deuterated protons in the molecule provides an estimate of the deuteration level.
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel.
-
Acquire a ²H NMR spectrum. A signal should be observed at the same chemical shift as the methylthio protons in the ¹H NMR spectrum.
-
The presence of this signal confirms the incorporation of deuterium at the desired position.
-
-
Data Analysis:
-
From ¹H NMR: Compare the integral of the residual methylthio proton signal to the integral of a signal from a non-deuterated part of the molecule (e.g., a ribose proton). The percentage of deuteration can be calculated from the reduction in the expected integral value.
-
From ²H NMR: The integral of the deuterium signal can be used for quantification if an internal standard with a known deuterium content is used.
-
The combination of both spectra provides a high degree of confidence in the isotopic purity assessment.[4][5]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the isotopic purity of MTA-d3.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Comparison with Alternative Isotopically Labeled Standards
Several isotopically labeled analogs of 5'-Methylthioadenosine and related nucleosides are commercially available. The choice of standard depends on the specific application.
| Compound | Isotopic Label | Stated Isotopic Purity | Supplier Examples |
| This compound | Deuterium (d3) | ≥99 atom % D[8] | Cayman Chemical[9], CDN Isotopes[8], MedChemExpress[10] |
| Adenosine-d2 | Deuterium (d2) | 99.56% | MedChemExpress[11] |
| Adenosine-d4 | Deuterium (d4) | 97.25% | MedChemExpress[12] |
| Adenosine (3'-¹³C) | Carbon-13 | 98% | Cambridge Isotope Laboratories, Inc.[13] |
| Deuterated Adenosine | Deuterium | >94 atom % | Silantes[14] |
Note: The stated isotopic purity can vary between batches and suppliers. It is always recommended to verify the isotopic purity of a new batch of any labeled compound.
The primary alternative to deuterated standards is the use of ¹³C-labeled compounds. While often more expensive to synthesize, ¹³C-labeled standards can sometimes offer advantages in mass spectrometry by minimizing potential chromatographic shifts that can occasionally be observed between deuterated and non-deuterated compounds.[15][16]
Signaling Pathway and Logical Relationships
The determination of isotopic purity is a critical step in a larger analytical or experimental context. The following diagram illustrates the logical relationship between ensuring the purity of MTA-d3 and its downstream applications.
Caption: Logical relationship from isotopic purity verification to reliable experimental outcomes.
Conclusion
The evaluation of the isotopic purity of this compound is a critical quality control step that should be performed using robust analytical methods. High-resolution mass spectrometry provides excellent sensitivity and information on the distribution of isotopologues, while NMR spectroscopy offers confirmation of the deuteration site and complementary quantitative data. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can ensure the quality of their isotopically labeled standards, leading to more accurate and reliable experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Adenosine (3â²-¹³C, 98%)- Cambridge Isotope Laboratories, CLM-7674-0.05 [isotope.com]
- 14. Adenosine | Silantes [silantes.com]
- 15. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5'-Methylthioadenosine-d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5'-Methylthioadenosine-d3, a deuterated analogue of the endogenous nucleoside 5'-Methylthioadenosine (MTA). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with care. Based on the safety data sheet for its non-deuterated counterpart, the compound is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of accidental ingestion, seek immediate medical attention and consult the product's Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation:
-
Properly identify the waste as non-hazardous or hazardous chemical waste according to your institution's guidelines and local regulations. While some suppliers may ship this compound as non-hazardous for transport, this does not automatically exempt it from hazardous waste regulations upon disposal.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for the collection of solid this compound waste.
-
For solutions, use a designated, sealed, and compatible waste container. Ensure the container is labeled with the full chemical name ("this compound") and any known hazards.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedure for requesting a chemical waste pickup from the EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 174838-38-1 | [1][2] |
| Molecular Weight | 300.3 g/mol | [2] |
| Purity | ≥99% deuterated forms (d1-d3) | [2] |
| Hazard Classification | Acute toxicity - oral 4 (Harmful if swallowed) - Based on non-deuterated analogue |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
